S3I-1757
Description
Overview of STAT Protein Family and Their Physiological Roles
The mammalian STAT protein family consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6. ontosight.ainih.govcjnmcpu.com These proteins share a conserved structure, including an N-terminal domain, a coiled-coil domain, a DNA-binding domain, a linker region, an SH2 domain, and a transactivation domain. unram.ac.idgoogle.comtvarditherapeutics.com Upon activation, typically through phosphorylation by receptor-associated kinases like JAKs, STAT proteins form homo- or heterodimers via their SH2 domains. ontosight.aiunram.ac.idtvarditherapeutics.com These dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating gene transcription. ontosight.ainih.govunram.ac.id
Individual STAT proteins exhibit distinct physiological roles, often dictated by the specific cytokines and growth factors that activate them. For instance, STAT1 is crucial for the response to interferons and plays a role in innate immunity. nih.gov STAT4 and STAT6 are essential for mediating distinct T helper cell responses (Th1 and Th2, respectively). nih.gov STAT5a and STAT5b are involved in processes such as mammary gland development, lactation, and growth hormone signaling, as well as various aspects of immune cell development and function. nih.govcjnmcpu.com STAT3, while activated by a range of signals including the IL-6 family of cytokines, IL-22, and members of the IL-2 and IL-3 families, exerts major functions in development, immunity, and cellular processes like growth and survival. cjnmcpu.com Studies using knockout mice have been instrumental in delineating the specific roles of each STAT protein. nih.gov
Signal Transducer and Activator of Transcription 3 (STAT3) in Normal Cellular Homeostasis
In normal, unstimulated cells, STAT3 typically resides in the cytoplasm in a latent state. tvarditherapeutics.com Its activation is a tightly controlled and transient process, crucial for mediating appropriate cellular responses to external stimuli such as cytokines and growth factors. tvarditherapeutics.com This transient activation is regulated by a network of activators and deactivators, including suppressors of cytokine signaling (SOCS) proteins and protein tyrosine phosphatases (PTPs), which help maintain STAT3 homeostasis.
STAT3's functions in normal cellular homeostasis are diverse and essential. It plays a critical role in regulating gene expression programs involved in cell survival, proliferation, differentiation, and immune regulation. ontosight.aicjnmcpu.comtvarditherapeutics.com For example, STAT3 is involved in the differentiation of Th17 cells and is essential for numerous homeostatic mechanisms within the innate and adaptive immune systems. tvarditherapeutics.com It also contributes to processes like keratinocyte migration and is implicated in the induction of apoptosis in specific contexts, such as the involuting breast. nih.gov Non-canonical functions of STAT3, independent of its transcriptional activity, have also been reported, including roles in microtubule dynamics and mitochondrial function, contributing to cellular redox homeostasis and energy metabolism.
Aberrant STAT3 Activation in Disease Pathogenesis
In contrast to its tightly regulated role in normal cells, aberrant and persistent activation of STAT3 is a hallmark of many diseases, particularly cancer. ontosight.aigoogle.com This dysregulation can arise from various mechanisms, including hyperactivation of upstream receptor tyrosine kinases or non-receptor tyrosine kinases like JAKs and Src, loss of negative regulatory mechanisms, or excessive stimulation by cytokines. probechem.com This constitutive activation drives uncontrolled gene transcription, contributing to the development and progression of various pathologies.
Constitutive STAT3 Activation in Neoplastic Transformation
Constitutive activation of STAT3 is a frequent biochemical aberrancy observed in a wide range of human cancers, including solid tumors and hematological malignancies. probechem.com This persistent activation is considered an essential factor in oncogenic cellular transformation, with studies demonstrating that the expression of a constitutively activated form of STAT3 is sufficient to induce the transformation of immortalized fibroblast and normal epithelial cell lines. ontosight.ai STAT3 has been classified as an oncogene due to its role in mediating oncogenic transformation in cultured cells and tumor formation in model systems. Aberrant STAT3 activity can lead to permanent changes in gene expression programs, contributing to a malignant phenotype. Constitutively activated STAT proteins, most commonly STAT3, have been observed in numerous tumor-derived cell lines and primary tumor specimens.
Role of STAT3 in Cell Proliferation and Survival Mechanisms
Aberrant STAT3 activation plays a critical role in promoting uncontrolled cell proliferation and inhibiting apoptosis, thereby enhancing cancer cell survival. ontosight.aiprobechem.com STAT3 regulates the transcription of genes that are crucial for cell cycle progression and survival. ontosight.ai For instance, STAT3 can upregulate the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which repress programmed cell death. ontosight.ai It also promotes the expression of cell cycle regulators like cyclin D1 and cyclin E1, contributing to uncontrolled cell division. The IL-6/gp130-mediated cell survival and G1 to S cell-cycle transition are mediated by the JAK/STAT signaling pathway, with STAT3 target genes like c-myc and pim being essential for these processes. ontosight.ai Constitutive STAT3 activation provides a growth advantage and confers resistance to conventional therapies that rely on inducing apoptosis.
Transcriptional Regulation of Downstream Target Genes by STAT3
As a transcription factor, activated STAT3 translocates to the nucleus and binds to specific DNA sequences (gamma-activated sites or GAS) in the promoter regions of its target genes, thereby modulating their expression. ontosight.aiunram.ac.id Aberrant STAT3 activation leads to the continuous transcription of genes that promote various aspects of cancer progression. These downstream target genes include those involved in cell cycle regulation (e.g., cyclin D1, cyclin E1, p21), cell survival (e.g., Bcl-2, Bcl-xL, Fas, survivin, Mcl-1), angiogenesis (e.g., VEGF), metastasis (e.g., SNAIL, SLUG, MMP-2, MMP-9), and immune evasion (e.g., IL-6, IL-10, TGF-β). ontosight.ai STAT3's transcriptional activity is crucial for driving the expression of these genes, which collectively contribute to malignant phenotypes.
STAT3's Contribution to Malignant Phenotypes
STAT3's aberrant activation contributes significantly to the acquisition and maintenance of multiple malignant phenotypes in cancer cells. nih.govresearchgate.net Beyond promoting proliferation and survival, STAT3 signaling is involved in processes such as angiogenesis, invasion, and metastasis. ontosight.aiprobechem.com STAT3 can promote the transcription of proangiogenic factors like vascular endothelial growth factor (VEGF), facilitating the formation of new blood vessels required for tumor growth and metastasis. ontosight.ai It also regulates genes involved in cell migration and invasion, such as matrix metalloproteinases (MMPs). Furthermore, STAT3 plays a crucial role in modulating the tumor microenvironment, contributing to inflammation-associated carcinogenesis and suppressing antitumor immune responses by favoring immunosuppressive cells and driving the expression of immune checkpoint ligands like PD-L1. probechem.comtvarditherapeutics.com STAT3 has also been implicated in the self-renewal of cancer stem cells, which are thought to contribute to tumor initiation, progression, and resistance to therapy.
Note: This article focuses on the introductory context of STAT3 signaling and its pathological implications as per the provided outline. The outline did not include sections specifically dedicated to the chemical compound this compound or its mechanisms of action as a STAT3 inhibitor. Therefore, a detailed discussion focusing solely on this compound could not be provided within the structure of this article.
STAT3 in Tumor Immune Evasion and Therapeutic Resistance
STAT3 plays a pivotal role in enabling cancer cells to evade immune surveillance and develop resistance to therapeutic interventions. bmbreports.orgnih.gov In the tumor microenvironment (TME), STAT3 activation in both tumor cells and immune cells contributes to an immunosuppressive state. bmbreports.orgnih.gov Activated STAT3 in immune cells can lead to the elevation of immunosuppressive factors, such as IL-10 and TGF-β, while suppressing the expression of immune-stimulating molecules. bmbreports.orgnih.govmdpi.comnih.gov This imbalance contributes to the "burn out" of immune cells and fosters immune evasion. bmbreports.org
STAT3 also promotes the expansion of myeloid-derived suppressor cells (MDSCs) and suppresses the function of natural killer (NK) cells, further hindering effective anti-tumor immunity. bmbreports.org Furthermore, STAT3 can impair antigen presentation by immune cells like dendritic cells (DCs) by reducing the expression of MHC-I and MHC-II molecules. bmbreports.orgmdpi.com The interaction between tumor cells and their microenvironment, mediated through STAT3 signaling, is crucial for tumor progression and immune evasion. bmbreports.org
Beyond immune evasion, aberrant STAT3 activation is strongly implicated in therapeutic resistance to conventional chemotherapy and radiotherapy, as well as targeted therapies. nih.govmdpi.commdpi.comfrontiersin.orgdovepress.com STAT3 can promote resistance through various mechanisms, including the upregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and Mcl-1, which prevent tumor cell death. bmbreports.orgnih.govmdpi.com It can also contribute to the maintenance of cancer stem cells (CSCs), which are associated with tumor recurrence and resistance. nih.govmdpi.com Additionally, STAT3 signaling has been linked to the promotion of epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility, invasiveness, and contributes to therapeutic resistance. nih.govfrontiersin.org
Rationale for Targeting STAT3 in Therapeutic Development
Given its central role in promoting tumor cell survival, proliferation, angiogenesis, metastasis, immune evasion, and therapeutic resistance, STAT3 is considered a highly attractive target for the development of novel cancer therapeutics. bmbreports.orgnih.govnih.govmdpi.comnih.gov The constitutive activation of STAT3 in numerous cancers, coupled with its minimal activity in most normal cells, suggests that targeting STAT3 could offer a therapeutic window with potentially fewer side effects compared to therapies targeting more broadly active pathways. unimi.it
Targeting STAT3 offers a multifaceted approach to cancer treatment by simultaneously disrupting several pro-tumorigenic mechanisms. mdpi.com Inhibiting STAT3 can suppress downstream oncogenic gene expression, potentially reducing cell proliferation and inducing apoptosis across various cancer types. mdpi.commdpi.com Furthermore, targeting STAT3 can help to overcome therapeutic resistance and restore effective anti-tumor immune responses within the TME. bmbreports.orgmdpi.commdpi.com
Direct inhibition of STAT3 can be achieved by targeting specific structural domains essential for its function, such as the SH2 domain, DNA-binding domain, and N-terminal domain. bmbreports.orgmdpi.comnih.gov These approaches aim to block key steps in STAT3 activation, including phosphorylation, dimerization, nuclear translocation, and DNA binding. bmbreports.orgmdpi.comnih.gov The development of small molecule inhibitors capable of directly interfering with STAT3 function represents a promising strategy in cancer therapy. bmbreports.orgnih.govnih.gov
One such small molecule inhibitor that has been investigated is this compound. This compound has been reported as an inhibitor of STAT3 dimerization, specifically targeting the SH2 domain. mdpi.comoncotarget.comnih.govsciencedaily.comnih.govprobechem.com The dimerization of STAT3, which involves the reciprocal binding of the SH2 domain to phosphorylated tyrosine 705, is a critical step required for its nuclear translocation, DNA binding, and transcriptional activity. nih.govnih.govresearchgate.net By disrupting this dimerization, this compound can inhibit STAT3 activation and its downstream effects. nih.govsciencedaily.comnih.govresearchgate.net
Research findings indicate that this compound interacts with the Y705 binding site in the SH2 domain, displacing phosphotyrosine peptides that are necessary for dimerization. nih.govnih.govprobechem.comresearchgate.net Studies using fluorescence polarization assays have demonstrated that this compound can bind the SH2 domain and prevent protein-protein interactions at this interface. oncotarget.comnih.govprobechem.comresearchgate.net
In cellular studies, this compound has been shown to disrupt intracellular STAT3-STAT3 dimerization and inhibit STAT3-EGFR binding in intact cells. nih.govnih.govprobechem.comresearchgate.net Treatment with this compound has been observed to selectively decrease phosphotyrosine STAT3 levels in the nucleus of human cancer cells, inhibit STAT3-DNA binding, and suppress the transcriptional activation of STAT3 target genes. nih.govnih.govprobechem.comresearchgate.net These target genes include those involved in cell survival (e.g., Bcl-xL, survivin) and proliferation (e.g., cyclin D1), as well as matrix metalloproteinase 9 (MMP9), which is associated with invasion and metastasis. nih.govnih.govresearchgate.net
Preclinical studies have demonstrated that this compound can inhibit anchorage-dependent and -independent growth, migration, and invasion in human cancer cells that are dependent on STAT3. nih.govnih.govprobechem.comresearchgate.net Furthermore, in a B16-F10 melanoma mouse model, this compound delivered via polymeric micelles inhibited tumor growth and enhanced the survival of tumor-bearing mice. patsnap.com Encapsulation of this compound in polymeric micelles also reduced its cytotoxicity in normal bone marrow-derived dendritic cells and improved the function of tumor-exposed immunosuppressed DCs in producing IL-12, suggesting a potential role in modulating the immune response within the TME. patsnap.com
These detailed research findings highlight this compound as a small molecule inhibitor that directly targets STAT3 dimerization through its SH2 domain, leading to the suppression of STAT3 activity and its associated pro-tumorigenic functions, including those related to immune evasion and therapeutic resistance. mdpi.comoncotarget.comnih.govsciencedaily.comnih.govprobechem.comresearchgate.netpatsnap.com
Summary of this compound Research Findings
| Study Type | Key Finding | Relevant Citation |
| In vitro (FP Assay) | Inhibits STAT3-STAT3 dimerization by binding to the SH2 domain (IC50 values reported). | oncotarget.comnih.govprobechem.com |
| In vitro (Cell-based) | Disrupts intracellular STAT3-STAT3 dimerization and STAT3-EGFR binding. nih.govnih.govprobechem.comresearchgate.net Decreases nuclear pY-STAT3 and inhibits STAT3-DNA binding. nih.govnih.govprobechem.comresearchgate.net Selectively inhibits STAT3 phosphorylation. nih.govnih.govresearchgate.net Suppresses expression of STAT3 target genes (Bcl-xL, survivin, cyclin D1, MMP9). nih.govnih.govresearchgate.net Inhibits cancer cell growth, migration, and invasion. nih.govnih.govprobechem.comresearchgate.net | nih.govnih.govprobechem.comresearchgate.net |
| In vivo (Mouse Model) | Inhibited tumor growth and enhanced survival in a melanoma model when delivered via polymeric micelles. patsnap.com Improved function of immunosuppressed DCs. patsnap.com | patsnap.com |
The evidence supporting the critical role of STAT3 in cancer progression, immune evasion, and therapeutic resistance provides a strong rationale for targeting this pathway. bmbreports.orgnih.govnih.govmdpi.commdpi.comfrontiersin.orgdovepress.com Small molecule inhibitors like this compound, which directly interfere with STAT3 dimerization, represent a promising avenue for therapeutic development aimed at overcoming these challenges and improving outcomes for cancer patients. nih.govsciencedaily.comnih.govprobechem.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHQDKLWUWPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Rational Design of S3i 1757 As a Stat3 Inhibitor
Historical Context of STAT3 Inhibitor Development
The historical development of STAT3 inhibitors has largely focused on disrupting the protein's critical functional domains. STAT3, like other STAT proteins, contains an SH2 domain essential for dimerization and recruitment to activated receptors. mdpi.comunimi.itnih.gov Following activation by receptor tyrosine kinases or Janus kinases (JAKs) through phosphorylation, STAT3 monomers dimerize via reciprocal SH2 domain-phosphotyrosine interactions, translocate to the nucleus, and regulate gene transcription. mdpi.comunimi.itnih.gov
Given the central role of the SH2 domain in STAT3 activation and dimerization, early rational drug discovery strategies predominantly aimed to disrupt the phospho-tyrosine (pY) interactions with this domain. researchgate.nettandfonline.comnih.govsci-hub.senih.gov Initial efforts included the development of phosphopeptides and peptidomimetics designed to mimic the phosphotyrosine motif and interfere with SH2 binding. researchgate.netnih.gov However, these approaches often faced challenges related to metabolic stability and cell permeability. researchgate.netrsc.org The subsequent focus shifted towards identifying non-peptidic small molecules capable of targeting the SH2 domain to overcome these limitations and selectively inhibit STAT3 activity. researchgate.netsci-hub.seresearchgate.net
Design Strategy for S3I-1757
The design strategy for this compound was centered on developing a small molecule capable of disrupting STAT3-STAT3 dimerization by targeting the SH2 domain, thereby inhibiting its downstream oncogenic signaling. nih.govresearchgate.netresearchgate.netsciencedaily.com
Structural Classification and Origin of this compound (Salicylic Acid Derivative)
This compound is characterized as a small molecule inhibitor. nih.govresearchgate.netresearchgate.netprobechem.com Structurally, it is described as a salicylic (B10762653) acid derivative or related to amidobenzoic acid/benzoic acid derivatives. unimi.itnih.govrsc.orgnih.govmdpi.com Salicylic acid moieties have been recognized for their ability to act as phosphotyrosine mimetics, facilitating binding to the STAT3 SH2 domain. researchgate.netmdpi.com this compound's chemical name is reported as 5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid, with a molecular formula of C33H33NO5 and a molecular weight of approximately 521.62 g/mol . ontosight.ai
In Silico Molecular Modeling and Docking Studies for SH2 Domain Interaction
In silico molecular modeling and docking studies played a crucial role in the design and understanding of this compound's interaction with the STAT3 SH2 domain. These studies suggested that this compound interacts with the phospho-tyrosine-705 (Y-705) binding site within the SH2 domain. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net Molecular modeling indicated that this compound occupies this critical binding site, displacing the native phosphotyrosine peptide. nih.gov Docking studies further supported the interaction of this compound with specific residues in the SH2 domain, such as R609 and K591, similar to other salicylic acid-based inhibitors. unimi.itrsc.org These computational approaches provided valuable insights into the potential binding mode and affinity of this compound for the STAT3 SH2 domain, guiding its development as a dimerization inhibitor. rsc.orgnih.govresearchgate.netnih.govresearchgate.net
Comparative Analysis with Structurally Related and Other STAT3 Inhibitors (e.g., S3I-1756, S3I-201 analogs)
This compound has been compared with structurally related compounds and other STAT3 inhibitors, particularly S3I-1756 and S3I-201 analogs, to highlight its specificity and potency.
S3I-1756 is described as a closely related analog to this compound but notably lacks the ability to inhibit STAT3 dimerization. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Comparative studies have demonstrated that while this compound effectively inhibits STAT3 dimerization, phosphorylation, nuclear accumulation, DNA binding, and the expression of STAT3-regulated genes, S3I-1756 does not exhibit these inhibitory effects. researchgate.netnih.govresearchgate.netnih.govresearchgate.net Furthermore, this compound, but not S3I-1756, has been shown to inhibit the anchorage-dependent and -independent growth, migration, and invasion of human cancer cells that are dependent on STAT3. researchgate.netnih.govresearchgate.netprobechem.comnih.govresearchgate.net This distinction underscores the importance of the structural features in this compound responsible for its inhibitory activity.
S3I-201 (NSC-74859) is another well-characterized small molecule STAT3 inhibitor that also targets the SH2 domain and is considered a salicylic acid-derived compound. nih.govrsc.orgresearchgate.netnih.govmdpi.comcenmed.comnih.gov this compound is considered an analog of S3I-201. tvarditherapeutics.commdpi.com Both this compound and S3I-201 analogs have been shown to potently inhibit STAT3-DNA binding through interaction with the SH2 domain. mdpi.comresearchgate.net Comparative studies using fluorescence polarization (FP) assays, which measure the ability of a compound to disrupt the binding of a fluorescein-labeled phosphotyrosine peptide to the STAT3 SH2 domain, have provided insights into their relative binding affinities.
| Compound | FP Assay IC₅₀ (µM) | STAT3-DNA Binding IC₅₀ (µM) | Reference |
| This compound | 13.5 | Not specified | probechem.com |
| This compound | 15 | Not specified | unimi.itrsc.org |
| This compound | 7.39 ± 0.95 | 0.31 ± 0.18 | oncotarget.comnih.gov |
| S3I-201 | Not specified | 86 ± 33 | rsc.org |
| S3I-201 | Not specified | 86 | cenmed.comnih.gov |
| S3I-201.1066 | 23 | Not specified | acs.org |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used in different studies.
While S3I-201 effectively inhibits the DNA binding activity of STAT3, with reported IC₅₀ values around 86 µM in EMSA or cell-free assays, this compound has shown potent activity in displacing a phosphotyrosine peptide from the SH2 domain in FP assays, with IC₅₀ values ranging from approximately 7.4 to 15 µM. unimi.itrsc.orgprobechem.comcenmed.comnih.govoncotarget.comnih.gov Furthermore, this compound demonstrated potent inhibition of recombinant STAT3-DNA binding in an ELISA with an IC₅₀ value of 0.31 ± 0.18 µM. oncotarget.comnih.gov Some studies suggest this compound might have a bimodal mechanism, acting at both the SH2 domain and potentially the DNA binding domain. oncotarget.comnih.gov Comparisons with other S3I-201 analogs, such as S3I-201.1066, have also been conducted to evaluate improvements in potency and selectivity. mdpi.comacs.org These comparative analyses have been instrumental in understanding the specific advantages and mechanisms of this compound as a STAT3 inhibitor.
Molecular Mechanism of Action of S3i 1757
S3I-1757 as a Direct Disruptor of STAT3-STAT3 Dimerization
STAT3 activation is critically dependent on the formation of homodimers, which is required for its nuclear translocation, DNA binding, and subsequent transcriptional regulation of target genes. nih.govmdpi.comnih.govresearchgate.net this compound functions as a direct inhibitor of this dimerization process. nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgsciencedaily.comresearchgate.netgenscript.com.cn Studies using co-immunoprecipitation and co-localization in intact cells have demonstrated that this compound disrupts the binding between STAT3 monomers. nih.govnih.govresearchgate.netaacrjournals.orgresearchgate.net This disruption of STAT3-STAT3 binding is a key mechanism by which this compound neutralizes STAT3's activity. sciencedaily.com
Interaction with the STAT3 SH2 Domain
The dimerization of STAT3 involves the reciprocal binding of the Src homology 2 (SH2) domain of one STAT3 monomer to the phosphorylated tyrosine-705 (Y-705) residue on the other monomer. nih.govmdpi.comnih.govresearchgate.netbmbreports.orgspandidos-publications.com The SH2 domain is a highly conserved region within STAT proteins that is essential for binding phosphotyrosine residues and plays a critical role in signal transduction and dimerization. mdpi.comspandidos-publications.com this compound exerts its inhibitory effect by interacting with the SH2 domain of STAT3. nih.govmdpi.comnih.govresearchgate.netpatsnap.comaacrjournals.orgresearchgate.netgenscript.com.cnbmbreports.orgoncotarget.comprobechem.comrsc.orgresearchgate.net
Binding Site Specificity (Phosphorylated Tyrosine-705/Y-705)
Molecular modeling and experimental data suggest that this compound specifically interacts with the binding site within the STAT3 SH2 domain that is normally occupied by phosphorylated tyrosine-705 (Y-705). nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgresearchgate.netgenscript.com.cn This interaction with the pY-705 binding site is crucial for this compound's ability to disrupt STAT3 dimerization. nih.govnih.govgenscript.com.cn
Competitive Displacement of Phosphotyrosine Peptides (e.g., GpYLPQTV)
Fluorescence polarization (FP) assays provide evidence for this compound's interaction with the SH2 domain by demonstrating its ability to displace phosphotyrosine peptides that bind to this domain. nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgresearchgate.netgenscript.com.cn Specifically, this compound has been shown to displace fluorescein-labeled GpYLPQTV phosphotyrosine peptide from binding to STAT3. nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgresearchgate.netgenscript.com.cnresearchgate.netplos.org This competitive displacement confirms that this compound binds to the same or an overlapping site on the SH2 domain as the phosphotyrosine-containing peptide. nih.govresearchgate.netgenscript.com.cnrsc.org The IC50 value for this compound in displacing the fluorescein-labeled GpYLPQTV peptide in FP assays has been reported to be around 7.39 ± 0.95 μM or 13.5 μM. oncotarget.comprobechem.com
Here is a table summarizing the displacement data from fluorescence polarization assays:
| Compound | Assay Type | Displaced Peptide | IC50 (μM) | Reference |
| This compound | Fluorescence Polarization | Fluorescein-GpYLPQTV | 7.39 ± 0.95 | oncotarget.com |
| This compound | Fluorescence Polarization | Fluorescein-GpYLPQTV | 13.5 | probechem.com |
| This compound | TR-FRET | 5-FAM–G(pY)LPQTVCONH2 | 62.1 ± 6.1 | researchgate.netplos.org |
Impact on Upstream STAT3 Activation Events
Beyond directly disrupting dimerization, this compound also influences events upstream in the STAT3 activation pathway.
Selective Suppression of STAT3 Tyrosine Phosphorylation (Y705)
Tyrosine phosphorylation at residue 705 (Y705) is a critical step for STAT3 activation and subsequent dimerization. nih.govmdpi.comnih.govresearchgate.netbmbreports.orgspandidos-publications.comtvarditherapeutics.com this compound treatment leads to a decrease in the levels of tyrosine-phosphorylated STAT3 (P-Y705-STAT3). nih.govnih.govresearchgate.netpatsnap.comaacrjournals.orgprobechem.com This effect is observed selectively on STAT3 phosphorylation compared to other signaling proteins like AKT1 and ERK1/2. nih.govnih.govresearchgate.netpatsnap.comaacrjournals.org The suppression of Y705 phosphorylation is a consequence of this compound's ability to inhibit STAT3-EGFR binding and directly disrupt dimerization, both of which are events that precede or are dependent on this phosphorylation mark. nih.govnih.gov
Cellular and Molecular Effects of S3i 1757
Modulation of STAT3-Regulated Gene Expression
S3I-1757's ability to disrupt STAT3 dimerization and subsequent DNA binding directly impacts the expression of genes regulated by STAT3 nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.org. This modulation contributes to its observed effects on malignant cellular phenotypes.
Downregulation of Anti-Apoptotic Genes (e.g., Bcl-xL, Survivin)
Constitutively active STAT3 promotes cell survival by upregulating the expression of anti-apoptotic proteins such as Bcl-xL (BCL2L1) and Survivin (BIRC5) nih.govmdpi.comfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.gov. This compound has been shown to suppress the expression levels of these anti-apoptotic genes in human cancer cells nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.gov. This downregulation contributes to the induction of apoptosis in cancer cells that are dependent on STAT3 for survival ontosight.ainih.gov.
Effects on Cell Cycle Regulatory Genes (e.g., Cyclin D1)
STAT3 is involved in promoting uncontrolled cell proliferation by activating cell cycle regulators like Cyclin D1 (CCND1) nih.govmdpi.comfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.govscispace.comgoogle.com. Treatment with this compound leads to a decrease in the expression levels of Cyclin D1 nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.gov. This effect on cell cycle regulatory genes contributes to the inhibition of cancer cell growth and proliferation observed with this compound treatment patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.gov.
Influence on Pro-Invasive Genes (e.g., Matrix Metalloproteinase-9)
STAT3 also activates the expression of proteins that play a role in cancer cell invasion and metastasis, such as Matrix Metalloproteinase-9 (MMP-9) patsnap.commdpi.comfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgoncotarget.comnih.govbiovendor.comunisa.itmdpi.com. This compound has been demonstrated to suppress the expression levels of MMP-9 patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov. This inhibition of pro-invasive gene expression is consistent with the observed effects of this compound on reducing cancer cell migration and invasion nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgsciencedaily.comaacrjournals.orgresearchgate.netprobechem.comnih.gov.
Inhibition of Angiogenic Factor Production (e.g., Vascular Endothelial Growth Factor)
STAT3 activation can upregulate the expression of angiogenic factors like Vascular Endothelial Growth Factor (VEGF) mdpi.comfrontiersin.orgunisa.ittheses.czrndsystems.combeatcancer.eu. VEGF is crucial for the formation of new blood vessels that support tumor growth and metastasis mdpi.comrndsystems.combeatcancer.eu. Studies have shown that this compound can inhibit the production of VEGF patsnap.comnih.gov. This suggests that this compound may also exert anti-angiogenic effects by suppressing STAT3-mediated VEGF expression mdpi.com.
Here is a summary of the effects of this compound on the expression of key STAT3-regulated genes:
| Gene Name | Protein Function | Effect of this compound Treatment | Relevant Citations |
| Bcl-xL (BCL2L1) | Anti-apoptotic | Downregulation | nih.govfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov |
| Survivin (BIRC5) | Anti-apoptotic | Downregulation | nih.govfrontiersin.orgnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.gov |
| Cyclin D1 (CCND1) | Cell Cycle Regulator | Downregulation | nih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govnih.govscispace.com |
| Matrix Metalloproteinase-9 (MMP-9) | Pro-invasive | Suppression | patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov |
| Vascular Endothelial Factor (VEGF) | Angiogenic Factor | Inhibition of Production | patsnap.comnih.gov |
Impact on Malignant Cellular Phenotypes
Beyond its effects on gene expression, this compound has a direct impact on the observable characteristics of malignant cells, particularly their growth and survival.
Inhibition of Anchorage-Dependent and -Independent Growth
A key characteristic of malignant transformation is the ability of cells to grow and proliferate independently of external attachments, known as anchorage-independent growth patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.net. STAT3 plays a crucial role in promoting both anchorage-dependent and -independent growth of cancer cells patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netscispace.com. Studies have demonstrated that this compound inhibits both anchorage-dependent proliferation/survival and anchorage-independent growth in human cancer cells that are dependent on STAT3 patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netprobechem.comscispace.com. For example, this compound significantly inhibited the anchorage-independent growth of MDA-MB-468 breast cancer cells, which exhibit constitutively active STAT3, while having little effect on cells with low activated STAT3 levels nih.gov.
Here is a summary of the effects of this compound on cancer cell growth:
| Cellular Phenotype | Effect of this compound Treatment | Relevant Citations |
| Anchorage-Dependent Growth | Inhibition | patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netprobechem.comscispace.com |
| Anchorage-Independent Growth | Inhibition | patsnap.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netprobechem.comscispace.com |
Suppression of Cancer Cell Migration and Invasion
This compound has been shown to inhibit the migration and invasion of human cancer cells that are dependent on STAT3. nih.govnih.govpatsnap.comresearchgate.netprobechem.comresearchgate.netresearchgate.net This effect is consistent with its ability to suppress the expression of genes known to drive these processes, such as matrix metalloproteinase-9 (MMP9). nih.govnih.govpatsnap.comresearchgate.net Studies have demonstrated that this compound, but not its closely related analogue S3I-1756 (which does not inhibit STAT3 dimerization), inhibits anchorage-dependent and -independent growth, migration, and invasion selectively in cancer cells harboring constitutively active STAT3. nih.govresearchgate.netprobechem.comresearchgate.net
Induction of Programmed Cell Death (Apoptosis)
This compound has been observed to induce programmed cell death, specifically apoptosis, in cancer cells. nih.govgenscript.com.cnunimi.it This is linked to its ability to suppress the expression of anti-apoptotic proteins that are target genes of STAT3, such as Bcl-xL and survivin. nih.govnih.govpatsnap.comresearchgate.net The inhibition of these survival proteins contributes to the induction of apoptosis in STAT3-dependent cancer cell lines. unimi.it
Selectivity of this compound Action
A key characteristic of this compound is its selective action, primarily targeting STAT3 signaling.
Differential Effects on STAT3-Dependent vs. STAT3-Independent Cell Lines
This compound exhibits selective inhibitory effects on cancer cells that harbor hyperactivated STAT3, showing little effect on cells with low levels of activated STAT3. nih.govprobechem.comoncotarget.com This differential activity underscores its specificity towards the STAT3 pathway. For instance, this compound significantly inhibited the anchorage-independent growth of cancer cells with constitutively active STAT3, such as MDA-MB-468, but had minimal impact on cells with low activated STAT3 levels, like H460 cells. nih.gov
Specificity Profile Over Other Signaling Pathways (e.g., AKT1, ERK1/2)
Treatment of human cancer cells with this compound selectively inhibits the phosphorylation of STAT3 over other signaling molecules, such as AKT1 and ERK1/2 (MAPK3/1). nih.govnih.govpatsnap.comresearchgate.netresearchgate.netdovepress.com This indicates that this compound's primary target is STAT3 and that its effects are not due to broad inhibition of multiple signaling pathways. nih.govresearchgate.net
Genetic Validation of this compound Specificity
Genetic approaches have provided further evidence for the specificity of this compound towards STAT3.
Rescue of Cellular Effects by Constitutively Dimerized STAT3 Mutant (STAT3-C)
The effects of this compound can be rescued by the expression of STAT3-C, a genetically engineered mutant of STAT3 that forms a constitutively dimerized STAT3 through disulfide bonds, independent of tyrosine phosphorylation. nih.govnih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.netgenscript.com.cn This rescue demonstrates that this compound mediates its effects specifically by inhibiting STAT3 dimerization. nih.govnih.govpatsnap.comresearchgate.netresearchgate.netgenscript.com.cn Expression of STAT3-C has been shown to inhibit this compound from downregulating the expression of STAT3 target genes like Bcl-xL, cyclin D1, and survivin, and from inducing apoptosis. nih.gov Similarly, STAT3-C inhibited this compound's effects on cell proliferation, migration, and invasion. nih.gov
Compound Information
| Compound Name | PubChem CID |
|---|---|
| This compound | 1185425 google.com |
| STAT3 | 6686 mdpi.com |
| AKT1 | 2882 imrpress.com |
| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) |
| Bcl-xL (BCL2L1) | 860 nih.gov |
| Survivin (BIRC5) | 662 nih.gov |
| Cyclin D1 (CCND1) | 595 nih.gov |
| MMP9 | 4314 nih.gov |
| S3I-1756 | 2322088 google.com |
| STAT3-C | Not applicable (mutant) |
| EGFR | 1956 nih.gov |
| GpYLPQTV | Not applicable (peptide sequence) |
| Stattic | 5282381 oncotarget.com |
| Niclosamide | 4479 oncotarget.com |
| A26 | Not found in search results |
| A18 | Not found in search results |
| S3I-201 | 441956 researchgate.net |
| STA-21 | 11973210 plos.org |
| LLL12 | 53336494 plos.org |
| SH-4-54 | 24868867 plos.org |
| WP1066 | 10116767 plos.org |
| OPB-31121 | 44558413 plos.org |
| STAT1 | 6772 plos.org |
| JAK2 | 3717 plos.org |
| IL-6 | 3713 plos.org |
| S3I-M2001 | Not found in search results |
| Curcumin | 969516 mdpi.com |
| Cryptotanshinone (B1669641) | 104863 mdpi.com |
| CXCL10 | 4283 mdpi.com |
| NF-κB | 9415 mdpi.com |
| GP130 | 3572 mdpi.com |
| SOCS3 | 9646 tvarditherapeutics.com |
| PIAS3 | 9645 tvarditherapeutics.com |
| PTPRT | 11092 unimi.it |
| PIAS | Not applicable (protein family) |
| SHP-1/2 | 5770 (PTPN6), 5771 (PTPN11) unimi.it |
| PDK1 | 5163 imrpress.com |
| PDK2 | Not found in search results |
| PIP3 | Not applicable (lipid) |
| PIP2 | Not applicable (lipid) |
| p27KIP1 (CDKN1B) | 1030 imrpress.com |
| p21CIP1 (CDKN1A) | 1026 imrpress.com |
| CDK | Not applicable (protein family) imrpress.com |
| DR5 (TNFRSF10B) | 8794 researchgate.net |
| Hsp90 | 3320 (HSP90AA1), 3326 (HSP90AB1), 3336 (HSP90B1), 10847 (TRAP1) researchgate.net |
| STAT5 | 6776 (STAT5A), 6777 (STAT5B) researchgate.net |
| Estrogen Receptor alpha (ESR1) | 2099 researchgate.net |
| PCNP | 55751 researchgate.net |
| Withaferin A | 265237 researchgate.net |
| Withacnistin | Not found in search results |
| GpYLPQTVCONH2 | Not applicable (peptide sequence) plos.org |
| 5-FAM–GpYLPQTVCONH2 | Not applicable (labeled peptide) plos.org |
| MNS1-Leu | Not found in search results plos.org |
| MNS1-MV | Not found in search results plos.org |
| S31-1757 | 1185425 plos.org |
| S31-201 | 441956 plos.org |
| LLL12 | 53336494 plos.org |
| TR-FRET | Not applicable (assay type) plos.org |
| S3I | 1185425 researchgate.netbiorxiv.org |
| IL-6-stimulated ST. A. T3 luciferase assay | Not applicable (assay type) tvarditherapeutics.com |
| IL6-stimulated MM cell lines | Not applicable (cell lines) patsnap.com |
| B16-F10 melanoma mouse model | Not applicable (animal model) patsnap.com |
| PCL- and PBCL-based polymeric micelles | Not applicable (drug delivery system) patsnap.com |
| CD38-S3I-NP | Not applicable (nanoparticle conjugate) patsnap.com |
| S3I-NP | Not applicable (nanoparticle) patsnap.com |
| MDA-MB-468 cells | Not applicable (cell line) nih.govprobechem.comresearchgate.net |
| H358 cells | Not applicable (cell line) nih.gov |
| A549 cells | Not applicable (cell line) nih.gov |
| MDA-MB-231 cells | Not applicable (cell line) nih.gov |
| H460 cells | Not applicable (cell line) nih.gov |
| MDA-MB-453 cells | Not applicable (cell line) nih.gov |
| HEK293 cells | Not applicable (cell line) nih.govresearchgate.net |
| MCF-10A cells | Not applicable (cell line) nih.gov |
| AxSTAT3W | Not applicable (construct) researchgate.net |
| Jurkat cells | Not applicable (cell line) ecancer.org |
| syn-6 | Not found in search results ecancer.org |
| anti-6 | Not found in search results ecancer.org |
| carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 2723 ecancer.org |
| RuRed | 5311243 ecancer.org |
| 2-aminoethoxydiphenyl borate (B1201080) (2-APB) | 2130 ecancer.org |
| D-inositol-1,4,5-trisphosphate receptor | Not applicable (protein) ecancer.org |
| MHC-II | Not applicable (protein complex) mdpi.com |
| T-cell | Not applicable (cell type) mdpi.com |
| JAK | Not applicable (protein family) unimi.ittvarditherapeutics.com |
| GpYLPQTV | Not applicable (peptide) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| S3I-201 analog | Not applicable (chemical class) tvarditherapeutics.com |
| BP-1-102 | 44137051 mdpi.comtvarditherapeutics.com |
| BP-5 | Not found in search results sci-hub.st |
| pY-peptide | Not applicable (peptide) tvarditherapeutics.com |
| CID-2100018 | 2100018 tvarditherapeutics.com |
| GL26 xenografts | Not applicable (animal model) tvarditherapeutics.com |
| IL6 | 3713 patsnap.comtvarditherapeutics.com |
| STAT3β | Not applicable (STAT3 isoform) tvarditherapeutics.com |
| SH2/pY705-peptide ligand interactions | Not applicable (molecular interaction) tvarditherapeutics.com |
| SOCS3 | 9646 tvarditherapeutics.com |
| PIAS3 | 9645 tvarditherapeutics.com |
| PTPRT | 11092 unimi.it |
| PD-L1 | 29126 tvarditherapeutics.com |
| PIAS | Not applicable (protein family) unimi.ittvarditherapeutics.com |
| SHP-1/2 | 5770 (PTPN6), 5771 (PTPN11) unimi.it |
| pY-705-STAT3 | Not applicable (phosphorylated protein) nih.govresearchgate.netprobechem.comresearchgate.net |
| HA-tagged STAT3 | Not applicable (tagged protein) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.org |
| FLAG-tagged STAT3 | Not applicable (tagged protein) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.org |
| HA-STAT3 | Not applicable (tagged protein) nih.gov |
| FLAG-STAT3 | Not applicable (tagged protein) nih.gov |
| HA-STAT3/FLAG-STAT3/HEK293 cells | Not applicable (cell system) nih.gov |
| P-STAT3 | Not applicable (phosphorylated protein) nih.govpatsnap.comprobechem.com |
| P-Y705-STAT3 | Not applicable (phosphorylated protein) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| Akt | 2071 (AKT pan) nih.govresearchgate.netresearchgate.netunimi.itoncotarget.complos.org |
| Erk1/2 | 5603 (MAPK1), 5595 (MAPK3) nih.govresearchgate.netresearchgate.net |
| This compound micelles | Not applicable (formulation) patsnap.com |
| free this compound | Not applicable (formulation) patsnap.com |
| IL-12 | 3596 patsnap.com |
| Anti-CD38 | Not applicable (antibody) patsnap.com |
| CD38 | 952 patsnap.com |
| IL6-stimulated MM cell lines | Not applicable (cell lines) patsnap.com |
| xenograft mouse model | Not applicable (animal model) patsnap.com |
| immunocytochemistry | Not applicable (technique) patsnap.com |
| Western blot analysis | Not applicable (technique) patsnap.com |
| normal bone marrow-derived dendritic cells (DCs) | Not applicable (cell type) patsnap.com |
| B16-F10 tumor-exposed immunosuppressed DCs | Not applicable (cell type) patsnap.com |
| IL-12 | 3596 patsnap.com |
| Cy5.5 labeling | Not applicable (technique) patsnap.com |
| NP | Not applicable (nanoparticle) patsnap.com |
| CD38-S3I-NP | Not applicable (nanoparticle conjugate) patsnap.com |
| S3I-NP | Not applicable (nanoparticle) patsnap.com |
| MTT assays | Not applicable (assay type) nih.gov |
| MDA-MB-468 cells | Not applicable (cell line) nih.govprobechem.comresearchgate.net |
| H358 cells | Not applicable (cell line) nih.gov |
| A549 cells | Not applicable (cell line) nih.gov |
| MDA-MB-231 cells | Not applicable (cell line) nih.gov |
| H460 cells | Not applicable (cell line) nih.gov |
| MDA-MB-453 cells | Not applicable (cell line) nih.gov |
| HEK293 cells | Not applicable (cell line) nih.govresearchgate.net |
| MCF-10A cells | Not applicable (cell line) nih.gov |
| P-Y-705-STAT3 antibody | Not applicable (antibody) nih.gov |
| FP assays | Not applicable (assay type) nih.govprobechem.comoncotarget.com |
| fluorescein-labelled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| S3I-1756 | 2322088 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| STAT3-SH2 domain | Not applicable (protein domain) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.netunimi.itoncotarget.commdpi.complos.orgtvarditherapeutics.com |
| Y-705 | Not applicable (amino acid position) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| GpYLPQTV phosphotyrosine peptide | Not applicable (peptide) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.net |
| Arg-609 | Not applicable (amino acid position) nih.gov |
| Lys-591 | Not applicable (amino acid position) nih.gov |
| salicylic (B10762653) acid group | Not applicable (chemical group) nih.govresearchgate.nettvarditherapeutics.com |
| nuclear P-Y705-STAT3 | Not applicable (phosphorylated protein) nih.govresearchgate.netprobechem.com |
| STAT3-DNA binding | Not applicable (molecular interaction) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| STAT3-dependent transcriptional activity | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| BclxL | 860 nih.gov |
| cyclin D1 | 595 nih.gov |
| survivin | 662 nih.gov |
| caspase 3 | 836 nih.gov |
| PARP | 142 nih.gov |
| STAT3-C | Not applicable (mutant) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netgenscript.com.cn |
| vector DNA | Not applicable (molecular biology reagent) nih.gov |
| STAT3 dimerization | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.netunimi.it |
| STAT3-EGFR binding | Not applicable (molecular interaction) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| STAT3 tyrosine phosphorylation | Not applicable (post-translational modification) nih.govresearchgate.netresearchgate.netunimi.it |
| EGF receptor (EGFR) | 1956 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.com |
| phospho-tyrosines 1068 and 1086 on EGFR | Not applicable (amino acid positions) nih.gov |
| EGF | 2059 nih.gov |
| HA-STAT3/FLAG-STAT3/HEK293 cells | Not applicable (cell system) nih.gov |
| co-immunoprecipitation | Not applicable (technique) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| co-localization studies | Not applicable (technique) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| anchorage-dependent proliferation/survival | Not applicable (biological process) nih.gov |
| colony formation | Not applicable (assay type) nih.gov |
| anchorage-independent soft agar (B569324) growth | Not applicable (assay type) nih.gov |
| MDA-MB-468 cells | Not applicable (cell line) nih.govprobechem.comresearchgate.net |
| H460 cells | Not applicable (cell line) nih.gov |
| STAT3-STAT3 dimerization inhibitor | Not applicable (drug class) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netgenscript.com.cn |
| STAT3 activity | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.net |
| malignant transformation | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.net |
| human cancer cells | Not applicable (cell type) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.net |
| STAT3-dependent human tumors | Not applicable (tumor type) researchgate.net |
| STAT3-SH2 domain | Not applicable (protein domain) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.netunimi.itoncotarget.commdpi.complos.orgtvarditherapeutics.com |
| Y-705 binding site | Not applicable (binding site) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| fluorescein-labelled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| S3I-1756 | 2322088 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| STAT3-EGF receptor binding | Not applicable (molecular interaction) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| phosphorylation of STAT3 | Not applicable (post-translational modification) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| Akt | 2071 (AKT pan) nih.govresearchgate.netresearchgate.netunimi.itoncotarget.complos.org |
| Erk1/2 | 5603 (MAPK1), 5595 (MAPK3) nih.govresearchgate.netresearchgate.net |
| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| STAT3-DNA binding | Not applicable (molecular interaction) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| transcriptional activation | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| STAT3 target genes | Not applicable (gene set) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.net |
| Bcl-xL | 860 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| survivin | 662 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| cyclin D1 | 595 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| MMP9 | 4314 nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| anchorage-dependent and -independent growth | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.net |
| migration and invasion | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.net |
| STAT3-C | Not applicable (mutant) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.netresearchgate.netgenscript.com.cn |
| STAT3 dimerization | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.netunimi.it |
| STAT3 activation | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| malignant transforming activity | Not applicable (biological process) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.org |
| Fluorescence polarization assay | Not applicable (assay type) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.comresearchgate.netresearchgate.net |
| molecular modeling | Not applicable (technique) nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgresearchgate.net |
| phospho-Y-705-binding site | Not applicable (binding site) nih.govpatsnap.comaacrjournals.org |
| fluorescein-labeled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) nih.govpatsnap.comaacrjournals.org |
| HA-tagged STAT3 | Not applicable (tagged protein) nih.govpatsnap.comaacrjournals.org |
| FLAG-tagged STAT3 | Not applicable (tagged protein) nih.govpatsnap.comaacrjournals.org |
| coimmunoprecipitation | Not applicable (technique) nih.govpatsnap.comaacrjournals.org |
| colocalization studies | Not applicable (technique) nih.govpatsnap.comaacrjournals.org |
| STAT3-EGF receptor (EGFR) binding | Not applicable (molecular interaction) nih.govpatsnap.comaacrjournals.org |
| S3I-1756 | 2322088 nih.govpatsnap.comaacrjournals.org |
| phosphorylation of STAT3 | Not applicable (post-translational modification) nih.govpatsnap.comaacrjournals.org |
| AKT1 | 2882 nih.govpatsnap.comaacrjournals.org |
| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) nih.govpatsnap.comaacrjournals.org |
| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |
| STAT3-DNA binding | Not applicable (molecular interaction) nih.govpatsnap.comaacrjournals.org |
| transcriptional activation | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |
| STAT3 target genes | Not applicable (gene set) nih.govpatsnap.comaacrjournals.org |
| Bcl-xL (BCL2L1) | 860 nih.govpatsnap.comaacrjournals.org |
| survivin (BIRC5) | 662 nih.govpatsnap.comaacrjournals.org |
| cyclin D1 (CCND1) | 595 nih.govpatsnap.comaacrjournals.org |
| matrix metalloproteinase (MMP)-9 | 4314 nih.govpatsnap.comaacrjournals.org |
| anchorage-dependent and -independent growth | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |
| migration, and invasion | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |
| human cancer cells | Not applicable (cell type) nih.govpatsnap.comaacrjournals.org |
| STAT3-C | Not applicable (mutant) nih.govpatsnap.comaacrjournals.org |
| hyperactivated STAT3 | Not applicable (protein state) nih.govpatsnap.comaacrjournals.org |
| malignant transformation | Not applicable (biological process) nih.govpatsnap.comaacrjournals.org |
| STAT3-STAT3 dimerization disruptor | Not applicable (drug class) researchgate.net |
| STAT3 activity | Not applicable (biological process) researchgate.net |
| tumor survival | Not applicable (biological process) researchgate.net |
| migration and invasion | Not applicable (biological process) researchgate.net |
| tyrosine phosphorylation STAT3-STAT3 dimerization | Not applicable (biological process) researchgate.net |
| This compound | 1185425 researchgate.net |
| STAT3-STAT3 dimerization | Not applicable (biological process) researchgate.net |
| Fluorescence polarization assays | Not applicable (assay type) researchgate.net |
| molecular modeling | Not applicable (technique) researchgate.net |
| Y-705 binding site | Not applicable (binding site) researchgate.net |
| STAT3-SH2 domain | Not applicable (protein domain) researchgate.net |
| fluorescein-labelled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) researchgate.net |
| STAT3 | 6686 researchgate.net |
| co-immunoprecipitation | Not applicable (technique) researchgate.net |
| co-localization studies | Not applicable (technique) researchgate.net |
| STAT3-EGF receptor binding | Not applicable (molecular interaction) researchgate.net |
| intact cells | Not applicable (experimental system) researchgate.net |
| human cancer cells | Not applicable (cell type) researchgate.net |
| S3I-1756 | 2322088 researchgate.net |
| phosphorylation of STAT3 | Not applicable (post-translational modification) researchgate.net |
| Akt | 2071 (AKT pan) researchgate.net |
| Erk1/2 | 5603 (MAPK1), 5595 (MAPK3) researchgate.net |
| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) researchgate.net |
| STAT3-DNA binding | Not applicable (molecular interaction) researchgate.net |
| transcriptional activation | Not applicable (biological process) researchgate.net |
| STAT3 target genes | Not applicable (gene set) researchgate.net |
| Bcl-xL | 860 researchgate.net |
| survivin | 662 researchgate.net |
| cyclin D1 | 595 researchgate.net |
| MMP9 | 4314 researchgate.net |
| anchorage-dependent and -independent growth | Not applicable (biological process) researchgate.net |
| migration and invasion | Not applicable (biological process) researchgate.net |
| STAT3-C | Not applicable (mutant) researchgate.net |
| This compound effects | Not applicable (biological effects) researchgate.net |
| hyper activated STAT3 | Not applicable (protein state) researchgate.net |
| malignant transformation | Not applicable (biological process) researchgate.net |
| STAT3-dependent human tumors | Not applicable (tumor type) researchgate.net |
| This compound | 1185425 ontosight.aiprobechem.comunimi.itoncotarget.comdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |
| A26 | Not found in search results oncotarget.com |
| SH2 domain of STAT3 | Not applicable (protein domain) oncotarget.com |
| FP assay | Not applicable (assay type) oncotarget.com |
| fluorescein-labeled peptide binding | Not applicable (molecular interaction) oncotarget.com |
| Stattic | 5282381 oncotarget.com |
| cysteine alkylation | Not applicable (chemical reaction) oncotarget.com |
| cysteine residue | Not applicable (amino acid) oncotarget.com |
| Cys687 | Not applicable (amino acid position) oncotarget.com |
| STAT3-peptide binding | Not applicable (molecular interaction) oncotarget.com |
| DBD | Not applicable (protein domain) oncotarget.com |
| Cys367 | Not applicable (amino acid position) oncotarget.com |
| Cys468 | Not applicable (amino acid position) oncotarget.com |
| stattic-mediated STAT3 inhibition | Not applicable (biological process) oncotarget.com |
| SH2 domain | Not applicable (protein domain) probechem.comunimi.itoncotarget.comdovepress.commdpi.complos.orgtvarditherapeutics.com |
| STAT3 dimerization | Not applicable (biological process) oncotarget.com |
| recombinant STAT3 | Not applicable (protein) oncotarget.com |
| STAT3 monomers | Not applicable (protein state) oncotarget.com |
| bimodal mechanism of action | Not applicable (mechanism) oncotarget.com |
| DBD | Not applicable (protein domain) oncotarget.com |
| Niclosamide | 4479 oncotarget.com |
| A18 | Not found in search results oncotarget.com |
| DBD inhibitors | Not applicable (drug class) oncotarget.com |
| recombinant protein ELISA | Not applicable (assay type) oncotarget.com |
| SH2 domain inhibitor of STAT3 | Not applicable (drug class) oncotarget.com |
| protein-protein interactions | Not applicable (molecular interaction) oncotarget.com |
| IC50 | Not applicable (pharmacological parameter) probechem.comunimi.itoncotarget.complos.orgtvarditherapeutics.com |
| FP assay | Not applicable (assay type) probechem.comunimi.itoncotarget.complos.orgtvarditherapeutics.com |
| A18 | Not found in search results oncotarget.com |
| A26 | Not found in search results oncotarget.com |
| STAT3-DNA binding ELISA | Not applicable (assay type) oncotarget.com |
| cysteine alkylator stattic | Not applicable (drug class) oncotarget.com |
| STAT3-DNA binding | Not applicable (molecular interaction) oncotarget.com |
| SH2 domain | Not applicable (protein domain) probechem.comunimi.itoncotarget.comdovepress.commdpi.complos.orgtvarditherapeutics.com |
| A26 | Not found in search results oncotarget.com |
| A18 | Not found in search results oncotarget.com |
| This compound | 1185425 ontosight.aipatsnap.comprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |
| STAT3–STAT3 dimerization | Not applicable (biological process) patsnap.com |
| STAT3-SH2 domain | Not applicable (protein domain) patsnap.com |
| phosphorylated tyrosine-705 (Y-705) | Not applicable (post-translational modification) patsnap.com |
| STAT3 nuclear translocation | Not applicable (biological process) patsnap.com |
| DNA binding | Not applicable (biological process) patsnap.com |
| transcriptional regulation | Not applicable (biological process) patsnap.com |
| downstream target genes | Not applicable (gene set) patsnap.com |
| STAT3 | 6686 patsnap.com |
| malignant transforming activity | Not applicable (biological process) patsnap.com |
| Fluorescence polarization assay | Not applicable (assay type) patsnap.com |
| molecular modeling | Not applicable (technique) patsnap.com |
| phospho-Y-705–binding site | Not applicable (binding site) patsnap.com |
| SH2 domain | Not applicable (protein domain) patsnap.comprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.com |
| fluorescein-labeled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) patsnap.com |
| HA-tagged STAT3 | Not applicable (tagged protein) patsnap.com |
| FLAG-tagged STAT3 | Not applicable (tagged protein) patsnap.com |
| coimmunoprecipitation | Not applicable (technique) patsnap.com |
| colocalization studies | Not applicable (technique) patsnap.com |
| STAT3 dimerization | Not applicable (biological process) patsnap.com |
| STAT3–EGF receptor (EGFR) binding | Not applicable (molecular interaction) patsnap.com |
| intact cells | Not applicable (experimental system) patsnap.com |
| human cancer cells | Not applicable (cell type) patsnap.com |
| S3I-1756 | 2322088 patsnap.com |
| phosphorylation of STAT3 | Not applicable (post-translational modification) patsnap.com |
| AKT1 | 2882 patsnap.com |
| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) patsnap.com |
| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) patsnap.com |
| STAT3–DNA binding | Not applicable (molecular interaction) patsnap.com |
| transcriptional activation | Not applicable (biological process) patsnap.com |
| STAT3 target genes | Not applicable (gene set) patsnap.com |
| Bcl-xL (BCL2L1) | 860 patsnap.com |
| survivin (BIRC5) | 662 patsnap.com |
| cyclin D1 (CCND1) | 595 patsnap.com |
| matrix metalloproteinase (MMP)-9 | 4314 patsnap.com |
| anchorage-dependent and -independent growth | Not applicable (biological process) patsnap.com |
| migration, and invasion | Not applicable (biological process) patsnap.com |
| STAT3-C | Not applicable (mutant) patsnap.com |
| hyperactivated STAT3 | Not applicable (protein state) patsnap.com |
| malignant transformation | Not applicable (biological process) patsnap.com |
| STAT3-dependent human cancer cells | Not applicable (cell type) patsnap.com |
| This compound | 1185425 ontosight.airesearchgate.netprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |
| STAT3-STAT3 dimerization | Not applicable (biological process) researchgate.net |
| STAT3-SH2 domain | Not applicable (protein domain) researchgate.net |
| phosphorylated tyrosine-705 (Y-705) | Not applicable (post-translational modification) researchgate.net |
| STAT3 nuclear translocation | Not applicable (biological process) researchgate.net |
| DNA binding | Not applicable (biological process) researchgate.net |
| transcriptional regulation | Not applicable (biological process) researchgate.net |
| downstream target genes | Not applicable (gene set) researchgate.net |
| STAT3 | 6686 researchgate.net |
| malignant transforming activity | Not applicable (biological process) researchgate.net |
| Fluorescence polarization assays | Not applicable (assay type) researchgate.net |
| molecular modeling | Not applicable (technique) researchgate.net |
| Y-705 binding site | Not applicable (binding site) researchgate.net |
| SH2 domain | Not applicable (protein domain) researchgate.netprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.com |
| fluorescein-labelled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) researchgate.net |
| HA-tagged STAT3 | Not applicable (tagged protein) researchgate.net |
| FLAG-tagged STAT3 | Not applicable (tagged protein) researchgate.net |
| co-immunoprecipitation | Not applicable (technique) researchgate.net |
| co-localization studies | Not applicable (technique) researchgate.net |
| STAT3 dimerization | Not applicable (biological process) researchgate.net |
| STAT3-EGF receptor binding | Not applicable (molecular interaction) researchgate.net |
| intact cells | Not applicable (experimental system) researchgate.net |
| human cancer cells | Not applicable (cell type) researchgate.net |
| S3I-1756 | 2322088 researchgate.net |
| phosphorylation of STAT3 | Not applicable (post-translational modification) researchgate.net |
| AKT1 | 2882 researchgate.net |
| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) researchgate.net |
| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) researchgate.net |
| STAT3-DNA binding | Not applicable (molecular interaction) researchgate.net |
| transcriptional activation | Not applicable (biological process) researchgate.net |
| STAT3 target genes | Not applicable (gene set) researchgate.net |
| Bcl-xL (BCL2L1) | 860 researchgate.net |
| survivin (BIRC5) | 662 researchgate.net |
| cyclin D1 (CCND1) | 595 researchgate.net |
| MMP9 | 4314 researchgate.net |
| anchorage-dependent and -independent growth | Not applicable (biological process) researchgate.net |
| migration and invasion | Not applicable (biological process) researchgate.net |
| STAT3-C | Not applicable (mutant) researchgate.net |
| hyper activated STAT3 | Not applicable (protein state) researchgate.net |
| malignant transformation | Not applicable (biological process) researchgate.net |
| STAT3-dependent human cancer cells | Not applicable (cell type) researchgate.net |
| This compound | 1185425 ontosight.aiprobechem.comresearchgate.netunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |
| STAT3-C | Not applicable (mutant) researchgate.net |
| STAT3-STAT3 dimerization inhibitor | Not applicable (drug class) researchgate.net |
| hyper activated STAT3 | Not applicable (protein state) researchgate.net |
| malignant transformation | Not applicable (biological process) researchgate.net |
| human cancer cells | Not applicable (cell type) researchgate.net |
| STAT3 | 6686 researchgate.net |
| STAT3 dimerization | Not applicable (biological process) researchgate.net |
| STAT3 tyrosine phosphorylation | Not applicable (post-translational modification) researchgate.net |
| nuclear accumulation | Not applicable (biological process) researchgate.net |
| transcriptional activity | Not applicable (biological process) researchgate.net |
| STAT3-regulated genes | Not applicable (gene set) researchgate.net |
| anchorage-dependent and -independent growth | Not applicable (biological process) researchgate.net |
| migration, and invasion | Not applicable (biological process) researchgate.net |
| fluorescein-GpYLPQTV | Not applicable (labeled peptide) researchgate.net |
| fluorescence polarization assay | Not applicable (assay type) researchgate.net |
| SH2 domain of STAT3 | Not applicable (protein domain) researchgate.net |
| phospho-tyrosine- 705–binding site | Not applicable (binding site) researchgate.net |
| This compound | 1185425 ontosight.aiprobechem.comgenscript.com.cnunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |
| STAT3-C | Not applicable (mutant) genscript.com.cn |
| STAT3-STAT3 dimerization | Not applicable (biological process) genscript.com.cn |
| hyperactivated STAT3 | Not applicable (protein state) genscript.com.cn |
| malignant transformation | Not applicable (biological process) genscript.com.cn |
| human cancer cells | Not applicable (cell type) genscript.com.cn |
| STAT3 | 6686 genscript.com.cn |
| This compound | 1185425 ontosight.aiprobechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |
| CHEMBL3133459 | 3133459 ontosight.ai |
| 1456602-51-9 | 1456602-51-9 ontosight.aiprobechem.com |
| BDBM50496646 | 50496646 ontosight.ai |
| AKOS037643485 | Not found in search results ontosight.ai |
| C33H33NO5 | Not applicable (chemical formula) ontosight.ai |
| 521.62 g/mol | Not applicable (molecular weight) ontosight.ai |
| cancer cell growth and survival | Not applicable (biological process) ontosight.ai |
| apoptosis (cell death) | Not applicable (biological process) ontosight.ai |
| anti-cancer effect | Not applicable (biological effect) ontosight.ai |
| ChemBL | Not applicable (database) ontosight.ai |
| PubChem | Not applicable (database) ontosight.aigoogle.com |
| This compound | 1185425 probechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |
| STAT3 | 6686 unimi.itdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.com |
| STAT3 phosphorylation | Not applicable (post-translational modification) unimi.it |
| dimerization | Not applicable (biological process) unimi.it |
| FP | Not applicable (assay type) unimi.it |
| IC50 | Not applicable (pharmacological parameter) probechem.comunimi.itplos.orgtvarditherapeutics.com |
| Docking studies | Not applicable (technique) unimi.it |
| R609 | Not applicable (amino acid position) unimi.it |
| K591 | Not applicable (amino acid position) unimi.it |
| SH2 domain | Not applicable (protein domain) probechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.com |
| pY705 binding domain | Not applicable (binding site) unimi.it |
| naphtalenesulfonamide derivatives | Not applicable (chemical class) unimi.it |
| compound (103) | Not found in search results unimi.it |
| STAT3-dependent tumor cells | Not applicable (cell type) unimi.it |
| apoptosis | Not applicable (biological process) unimi.itplos.orgresearchgate.netecancer.orgunisa.it |
| Stattic | 5282381 unimi.it |
| nuclear translocation of STAT3 | Not applicable (biological process) unimi.it |
| STAT3- dependent cancer cell lines | Not applicable (cell type) unimi.it |
| STX-0119 (14) | Not found in search results unimi.it |
| STAT3 SH2 domain | Not applicable (protein domain) probechem.comunimi.itdovepress.commdpi.complos.orgtvarditherapeutics.com |
| STAT3 dimerization | Not applicable (biological process) unimi.it |
| STAT3 | 6686 aacrjournals.orgdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.com |
| STAT3–STAT3 dimerization | Not applicable (biological process) aacrjournals.org |
| STAT3-SH2 domain | Not applicable (protein domain) aacrjournals.orgprobechem.comdovepress.commdpi.complos.orgtvarditherapeutics.com |
| phosphorylated tyrosine-705 (Y-705) | Not applicable (post-translational modification) aacrjournals.org |
| STAT3 nuclear translocation | Not applicable (biological process) aacrjournals.org |
| DNA binding | Not applicable (biological process) aacrjournals.org |
| transcriptional regulation | Not applicable (biological process) aacrjournals.org |
| downstream target genes | Not applicable (gene set) aacrjournals.org |
| This compound | 1185425 aacrjournals.orgprobechem.comdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |
| malignant transforming activity | Not applicable (biological process) aacrjournals.org |
| Fluorescence polarization assay | Not applicable (assay type) aacrjournals.org |
| molecular modeling | Not applicable (technique) aacrjournals.org |
| phospho-Y-705–binding site | Not applicable (binding site) aacrjournals.org |
| SH2 domain | Not applicable (protein domain) aacrjournals.orgprobechem.comdovepress.commdpi.complos.orgtvarditherapeutics.com |
| fluorescein-labeled GpYLPQTV phosphotyrosine peptide | Not applicable (labeled peptide) aacrjournals.org |
| HA-tagged STAT3 | Not applicable (tagged protein) aacrjournals.org |
| FLAG-tagged STAT3 | Not applicable (tagged protein) aacrjournals.org |
| coimmunoprecipitation | Not applicable (technique) aacrjournals.org |
| colocalization studies | Not applicable (technique) aacrjournals.org |
| STAT3 dimerization | Not applicable (biological process) aacrjournals.org |
| STAT3–EGF receptor (EGFR) binding | Not applicable (molecular interaction) aacrjournals.org |
| intact cells | Not applicable (experimental system) aacrjournals.org |
| human cancer cells | Not applicable (cell type) aacrjournals.org |
| S3I-1756 | 2322088 aacrjournals.org |
| phosphorylation of STAT3 | Not applicable (post-translational modification) aacrjournals.org |
| AKT1 | 2882 aacrjournals.org |
| ERK1/2 (MAPK3/1) | 5667 (MAPK3), 5603 (MAPK1) aacrjournals.org |
| nuclear accumulation of P-Y705-STAT3 | Not applicable (biological process) aacrjournals.org |
| STAT3–DNA binding | Not applicable (molecular interaction) aacrjournals.org |
| transcriptional activation | Not applicable (biological process) aacrjournals.org |
| STAT3 target genes | Not applicable (gene set) aacrjournals.org |
| Bcl-xL (BCL2L1) | 860 aacrjournals.org |
| survivin (BIRC5) | 662 aacrjournals.org |
| cyclin D1 (CCND1) | 595 aacrjournals.org |
| matrix metalloproteinase (MMP)-9 | 4314 aacrjournals.org |
| anchorage-dependent and -independent growth | Not applicable (biological process) aacrjournals.org |
| migration, and invasion | Not applicable (biological process) aacrjournals.org |
| STAT3-C | Not applicable (mutant) aacrjournals.org |
| hyperactivated STAT3 | Not applicable (protein state) aacrjournals.org |
| malignant transformation | Not applicable (biological process) aacrjournals.org |
| STAT3-dependent human cancer cells | Not applicable (cell type) aacrjournals.org |
| STAT3 | 6686 dovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.com |
| ligand activated membrane receptor complexes | Not applicable (protein complex) tvarditherapeutics.com |
| phosphorylation event on Y705 | Not applicable (post-translational modification) tvarditherapeutics.com |
| tail-to-tail dimerization | Not applicable (biological process) tvarditherapeutics.com |
| reciprocal SH2/pY705-peptide ligand interac- tions | Not applicable (molecular interaction) tvarditherapeutics.com |
| active dimer | Not applicable (protein state) tvarditherapeutics.com |
| nucleus | Not applicable (cellular compartment) tvarditherapeutics.com |
| promoters | Not applicable (genomic region) tvarditherapeutics.com |
| target genes | Not applicable (gene set) tvarditherapeutics.com |
| cell survival | Not applicable (biological process) tvarditherapeutics.com |
| cell cycle progression | Not applicable (biological process) tvarditherapeutics.com |
| homeostasis | Not applicable (biological process) tvarditherapeutics.com |
| inflammation | Not applicable (biological process) tvarditherapeutics.com |
| S3I-201 analog | Not applicable (chemical class) tvarditherapeutics.com |
| This compound | 1185425 probechem.comdovepress.commdpi.complos.orgtvarditherapeutics.comresearchgate.netsciencedaily.comunisa.it |
| STAT3-pYpeptide binding | Not applicable (molecular interaction) tvarditherapeutics.com |
| IC 50 | Not applicable (pharmacological parameter) probechem.complos.orgtvarditherapeutics.com |
| nuclear pY-STAT3 | Not applicable (phosphorylated protein) tvarditherapeutics.com |
| STAT3- DNA binding | Not applicable (molecular interaction) tvarditherapeutics.com |
| BP-1-102 analogues | Not applicable (chemical class) tvarditherapeutics.com |
| prodrugs | Not applicable (drug class) tvarditherapeutics.com |
| potential bioisosterses | Not applicable (chemical concept) tvarditherapeutics.com |
| salicylic acid mimics | Not applicable (chemical class) tvarditherapeutics.com |
| anti-STAT3 | Not applicable (biological effect) tvarditherapeutics.com |
| blood-brain | Not applicable (biological barrier) tvarditherapeutics.com |
| selectivity | Not applicable (pharmacological concept) tvarditherapeutics.com |
| mechanisms of action | Not applicable (pharmacological concept) tvarditherapeutics.com |
| STAT3 inhibitors | Not applicable (drug class) tvarditherapeutics.com |
| peptide inhibitors | Not applicable (drug class) tvarditherapeutics.com |
| pY- peptide binding pocket | Not applicable (binding site) tvarditherapeutics.com |
| STAT SH2 domain | Not applicable (protein domain) tvarditherapeutics.com |
| STAT3β homodimer | Not applicable (protein complex) tvarditherapeutics.com |
| STAT3 | 6686 probechem.comdovepress.commdpi.complos.orgresearchgate.netsciencedaily.com |
| This compound | 1185425 probechem.comdovepress.commdpi.complos.orgresearchgate.netsciencedaily.comunisa.it |
| intracellular STAT3-STAT3 dimerization | Not applicable (biological process) probechem.com |
| STAT3-EGFR binding | Not applicable (molecular interaction) probechem.com |
| intact cells | Not applicable (experimental system) probechem.com |
| phosphotyrosine STAT3 levels | Not applicable (post-translational modification) probechem.com |
| nucleus | Not applicable (cellular compartment) probechem.com |
| human MDA-MB-468 breast cancer cells | Not applicable (cell line) probechem.com |
| STAT3-DNA binding | Not applicable (molecular interaction) probechem.com |
| STAT3-dependent transcriptional activity | Not applicable (biological process) probechem.com |
| STAT3-regulated genes | Not applicable (gene set) probechem.com |
| anchorage-dependent proliferation | Not applicable (biological process) probechem.com |
| migration and invasion | Not applicable (biological process) probechem.com |
| human cancers that harbor high levels of P-STAT3 | Not applicable (tumor type) probechem.com |
| CAS 1456602-51-9 | 1456602-51-9 probechem.com |
| STAT3-STAT3 dimerization inhibitor | Not applicable (drug class) probechem.com |
| IC50 | Not applicable (pharmacological parameter) probechem.complos.org |
| fluorescence polarization (FP) assays | Not applicable (assay type) probechem.complos.org |
| Y-705 binding site | Not applicable (binding site) probechem.com |
| SH2 domain | Not applicable (protein domain) probechem.comdovepress.commdpi.complos.org |
| P-STAT3 | Not applicable (phosphorylated protein) probechem.com |
| S3I | 1185425 researchgate.netbiorxiv.org |
| This compound | 1185425 dovepress.commdpi.complos.orgresearchgate.netsciencedaily.comunisa.it |
| STAT3 transcriptional activity | Not applicable (biological process) researchgate.net |
| STAT3 inhibitor | Not applicable (drug class) mdpi.comresearchgate.net |
| EGF- and IL-6-stimulated EGFR and gp130 | Not applicable (biological process) researchgate.net |
| WS | Not found in search results researchgate.net |
| breast cancer cells | Not applicable (cell type) researchgate.net |
| programmed cell death | Not applicable (biological process) researchgate.netecancer.org |
| apoptosis | Not applicable (biological process) plos.orgresearchgate.netecancer.orgunisa.it |
| Ashwagandha | 11124 researchgate.net |
| estrogen receptor/progesterone receptor (ER/PR)-positive | Not applicable (cancer subtype) researchgate.net |
| triple-negative breast cancer | Not applicable (cancer subtype) researchgate.net |
| cytosolic extracts | Not applicable (cellular component) researchgate.net |
| luciferase activity | Not applicable (biological process) researchgate.net |
| M | Not applicable (control group) researchgate.net |
| mock transfection | Not applicable (technique) researchgate.net |
| MDA-MB-468 cells | Not applicable (cell line) nih.govprobechem.comresearchgate.net |
| Wit | Not found in search results researchgate.net |
| western blotting | Not applicable (technique) researchgate.net |
| Bcl-xL | 860 researchgate.net |
| Mcl-1 | 9916 researchgate.net |
| DR5 | 8794 researchgate.net |
| Hsp90 protein | 3320 (HSP90AA1), 3326 (HSP90AB1), 3336 (HSP90B1), 10847 (TRAP1) researchgate.net |
| recruitment of STAT3 and STAT5 | Not applicable (biological process) researchgate.net |
| MAPK pathway | Not applicable (signaling pathway) researchgate.net |
| estrogen receptor alpha | 2099 researchgate.net |
| programmed-death activity | Not applicable (biological process) researchgate.net |
| Ashwagandha (Withania somnifera) | 11124 researchgate.net |
| anti-cancer therapy | Not applicable (medical treatment) researchgate.net |
| Lung cancer | Not applicable (cancer type) researchgate.net |
| PEST-containing nuclear protein (PCNP) | 55751 researchgate.net |
| nucleus | Not applicable (cellular compartment) researchgate.net |
| cancer cells | Not applicable (cell type) researchgate.net |
| lung adenocarcinoma | Not applicable (cancer type) researchgate.net |
| adjacent non-tumor tissue | Not applicable (tissue type) researchgate.net |
| Over-expression of PCNP | Not applicable (molecular manipulation) researchgate.net |
| proliferation, migration, and invasion | Not applicable (biological process) researchgate.net |
| down-regulation of PCNP | Not applicable (molecular manipulation) researchgate.net |
| This compound | 1185425 dovepress.commdpi.complos.orgsciencedaily.comunisa.it |
| STAT3 SH2 domain | Not applicable (protein domain) dovepress.commdpi.complos.org |
| Inhibition of STAT3 | Not applicable (biological effect) dovepress.com |
| vation of Erk1/2, Akt apart from STAT3 | Not applicable (biological process) dovepress.com |
| Cell Biol | Not applicable (journal abbreviation) dovepress.com |
| signaling-2 | Not found in search results dovepress.com |
| suppressor of cytokine signaling-3 | 9646 dovepress.com |
| This compound | 1185425 mdpi.complos.orgsciencedaily.comunisa.it |
| cancer-causing protein | Not applicable (general term) sciencedaily.com |
| ScienceDaily | Not applicable (source) sciencedaily.com |
| STAT3 | 6686 mdpi.complos.orgsciencedaily.com |
| protein that causes cancer | Not applicable (general term) sciencedaily.com |
| tumor types | Not applicable (cancer type) sciencedaily.com |
| breast, lung, prostate | Not applicable (cancer type) sciencedaily.com |
| STAT3 for survival | Not applicable (biological process) sciencedaily.com |
| Moffitt Cancer Center | Not applicable (institution) sciencedaily.com |
| University of South Florida | Not applicable (institution) sciencedaily.com |
| Cancer Research | Not applicable (journal) sciencedaily.com |
| American Association for Cancer Research | Not applicable (institution) sciencedaily.com |
| poor prognosis | Not applicable (medical outcome) sciencedaily.com |
| resistance to chemotherapy | Not applicable (medical outcome) sciencedaily.com |
| patients with cancer | Not applicable (patient population) sciencedaily.com |
| Said M. Sebti, Ph. D. | Not applicable (person) sciencedaily.com |
| Drug Discovery Department at Moffitt | Not applicable (department) sciencedaily.com |
| STAT3 molecules | Not applicable (protein) sciencedaily.com |
| dimerization | Not applicable (biological process) sciencedaily.com |
| malignancy | Not applicable (medical condition) sciencedaily.com |
| small molecule called this compound | 1185425 sciencedaily.com |
| STAT3-STAT3 binding | Not applicable (molecular interaction) sciencedaily.com |
| cancer cells survive, grow and invade | Not applicable (biological process) sciencedaily.com |
| neutralized | Not applicable (biological effect) sciencedaily.com |
| Activated STAT3 | Not applicable (protein state) sciencedaily.com |
| uncontrolled proliferation, invasion and spread of cancer cells | Not applicable (biological process) sciencedaily.com |
| Nicholas J. Lawrence, Ph. D. | Not applicable (person) sciencedaily.com |
| senior member of Moffitt's Drug Discovery Department | Not applicable (position) sciencedaily.com |
| drug discovery and therapy | Not applicable (field of study) sciencedaily.com |
| malignant transformation | Not applicable (biological process) sciencedaily.com |
| protein-protein interaction | Not applicable (molecular interaction) sciencedaily.com |
| large surface area | Not applicable (molecular property) sciencedaily.com |
| drug-like small molecules | Not applicable (chemical class) sciencedaily.com |
| S31-1757 | 1185425 plos.orgsciencedaily.com |
| STAT3 function | Not applicable (biological process) sciencedaily.com |
| This compound | 1185425 mdpi.complos.orgunisa.it |
| IL-6 | 3713 unisa.it |
| apoptotic cell death | Not applicable (biological process) unisa.it |
| inhibited cell growth | Not applicable (biological effect) unisa.it |
| malignant | Not applicable (medical condition) unisa.it |
| three cell lines | Not applicable (cell types) unisa.it |
| complex 5 | Not found in search results unisa.it |
| apoptosis | Not applicable (biological process) plos.orgecancer.orgunisa.it |
| PubChem | 96373352 google.com |
| NCBI | Not applicable (institution) google.com |
| CID 1185425 | 1185425 google.com |
| CID 1554161 | 1554161 google.com |
| CID 2322088 | 2322088 google.com |
| This compound | 1185425 mdpi.complos.orgsci-hub.st |
| apoptosis | Not applicable (biological process) plos.orgecancer.orgsci-hub.st |
| peptide | Not applicable (chemical class) sci-hub.st |
| X. Zhang, et al., 2013 | Not applicable (citation) sci-hub.st |
| BP-5 | Not found in search results sci-hub.st |
| Cell Death Dis | Not applicable (journal abbreviation) sci-hub.st |
| Yu, H., & Jove | Not applicable (citation) sci-hub.st |
| This compound | 1185425 mdpi.complos.org |
| STAT3 | 6686 mdpi.complos.org |
| STAT3 inhibitor | Not applicable (drug class) mdpi.com |
| Breast cancer | Not applicable (cancer type) mdpi.com |
| Xanthohumol | 107719 mdpi.com |
| EGFR inhibitor | Not applicable (drug class) mdpi.com |
| Brevilin A | 119063 mdpi.com |
| JAKs inhibitor | Not applicable (drug class) mdpi.com |
| Benzyl isothiocyanate | 24780 mdpi.com |
| Pancreatic cancer | Not applicable (cancer type) mdpi.com |
| STAT3-dependent transcription | Not applicable (biological process) mdpi.com |
| human and mouse cells | Not applicable (cell type) mdpi.com |
| novel oxazole-based peptidomimetic | Not applicable (chemical class) mdpi.com |
| S3I-M2001 | Not found in search results mdpi.com |
| STAT3 dimerization | Not applicable (biological process) mdpi.com |
| STAT3 dependent transcription, transformation, survival and migration | Not applicable (biological process) mdpi.com |
| peptidomimetic | Not applicable (chemical class) mdpi.com |
| benzoic acid | 243 mdpi.com |
| hyperactivated STAT3 | Not applicable (protein state) mdpi.com |
| malignant transformation | Not applicable (biological process) mdpi.com |
| disrupting STAT3-STAT3 dimerization | Not applicable (biological process) mdpi.com |
| direct interaction | Not applicable (molecular interaction) mdpi.com |
| Tyr-705 binding site | Not applicable (binding site) mdpi.com |
| STAT3-SH2 domain | Not applicable (protein domain) mdpi.complos.org |
| curcumin | 969516 mdpi.com |
| proline | 145742 mdpi.com |
| potent conjugate inhibitor of STAT3 dimerization | Not applicable (drug class) mdpi.com |
| Cryptotanshinone | 104863 mdpi.com |
| natural compound | Not applicable (chemical class) mdpi.com |
| SH2 domain | Not applicable (protein domain) mdpi.complos.org |
| formation of STAT3 dimers | Not applicable (biological process) mdpi.com |
| binding of cryptotanshinone to SH2 domain of STAT3 | Not applicable (molecular interaction) mdpi.com |
| STAT3 phosphorylation | Not applicable (post-translational modification) mdpi.com |
| STAT3 downstream target genes | Not applicable (gene set) mdpi.com |
| cyclin D1 | 595 mdpi.com |
| survivin | 662 mdpi.com |
| Bcl-XL | 860 mdpi.com |
| cell survival | Not applicable (biological process) mdpi.com |
| phosphopeptides | Not applicable (chemical class) mdpi.com |
| low cell penetration efficiency | Not applicable (pharmacological property) mdpi.com |
| new series of small molecules | Not applicable (chemical class) mdpi.com |
| STA-21 | 11973210 mdpi.complos.org |
| stattic | 5282381 mdpi.com |
| S3I-201 | 441956 mdpi.complos.org |
| BP-1-102 | 44137051 mdpi.com |
| STAT3 SH2 domain inhibitors | Not applicable (drug class) mdpi.com |
| natural deoxytetrangomycin | Not found in search results mdpi.com |
| angucycline antibiotic | Not applicable (chemical class) mdpi.com |
| specifically binds to SH2 domain | Not applicable (molecular interaction) mdpi.com |
| abrogates STAT3 dimerization | Not applicable (biological process) mdpi.com |
| nuclear translocation | Not applicable (biological process) mdpi.com |
| significantly inhibits breast cancer cell growth and survival | Not applicable (biological effect) mdpi.com |
| nonpeptidic small molecule | Not applicable (chemical class) mdpi.com |
| selectively inhibit dimerization and DNA binding of STAT3 | Not applicable (biological effect) mdpi.com |
| preventing activating enzymes to the STAT3 SH2 domain | Not applicable (biological process) mdpi.com |
| induces apoptosis | Not applicable (biological effect) mdpi.com |
| STAT3 gene | Not applicable (gene) mdpi.com |
| chromosome 17q21. 31 | Not applicable (genomic location) mdpi.com |
| STAT family proteins | Not applicable (protein family) mdpi.com |
| dimerization domain | Not applicable (protein domain) mdpi.com |
| N-terminus | Not applicable (protein region) mdpi.com |
| coiled-coil domain | Not applicable (protein domain) mdpi.com |
| protein-protein interactions | Not applicable (molecular interaction) mdpi.com |
| central DNA binding domain | Not applicable (protein domain) mdpi.com |
| SH2 domain | Not applicable (protein domain) mdpi.complos.org |
| recruitment to receptor | Not applicable (biological process) mdpi.com |
| conserved tyrosine residue at position 705 (Tyr-705) | Not applicable (amino acid position) mdpi.com |
| C-terminus | Not applicable (protein region) mdpi.com |
| transcription activation domain | Not applicable (protein domain) mdpi.com |
| STAT3 activation | Not applicable (biological process) mdpi.com |
| inhibits expression of inflammation cytokines | Not applicable (biological effect) mdpi.com |
| interrupts maturation of DCs | Not applicable (biological effect) mdpi.com |
| reduced expression of MHC-II | Not applicable (biological effect) mdpi.com |
| decreased antigen presentation | Not applicable (biological process) mdpi.com |
| T-cell activation | Not applicable (biological process) mdpi.com |
| STAT3 negatively regulates CXCL10 expression | Not applicable (biological effect) mdpi.com |
| CXCL10 | 4283 mdpi.com |
| significantly enhances natural killer cell cytotoxicity for cancer cells | Not applicable (biological effect) mdpi.com |
| STAT3 also promotes pro-oncogenic inflammation | Not applicable (biological process) mdpi.com |
| nuclear factor-kappa B (NF-κB) | 9415 mdpi.com |
| IL-6/GP130/JAK pathways | Not applicable (signaling pathway) mdpi.com |
| inhibiting T helper 1 antitumor immune responses | Not applicable (biological process) mdpi.com |
| STAT3 pathway | Not applicable (signaling pathway) plos.org |
| patient derived high grade glioma cells | Not applicable (cell type) plos.org |
| Abnormal activation of signal transducer and activator of transcription 3 (STAT3) transcription factor | Not applicable (biological process) plos.org |
| human cancers | Not applicable (cancer type) plos.org |
| tumor initiation, progression, drug resistance, angiogenesis and immunosuppression | Not applicable (biological process) plos.org |
| STAT3 | 6686 plos.org |
| constitutively activated | Not applicable (protein state) plos.org |
| adult high grade gliomas (aHGGs) | Not applicable (cancer type) plos.org |
| glioblastoma (GBM) | Not applicable (cancer type) plos.org |
| pediatric high grade gliomas (pHGG) | Not applicable (cancer type) plos.org |
| Inhibiting STAT3 | Not applicable (biological effect) plos.org |
| target-specific chemotherapeutic strategy | Not applicable (medical treatment) plos.org |
| tumors with aberrant STAT3 signaling | Not applicable (tumor type) plos.org |
| antitumor effects | Not applicable (biological effect) plos.org |
| novel pyrazole-based STAT3 pathway inhibitors | Not applicable (drug class) plos.org |
| MNS1 (Mayo Neurosurgery 1) | Not found in search results plos.org |
| pediatric and adult HGG tumor cells | Not applicable (cell type) plos.org |
| selectively decreased cell viability and proliferation | Not applicable (biological effect) plos.org |
| patient-derived HGG cells | Not applicable (cell type) plos.org |
| minimal toxicity on normal human astrocytes | Not applicable (biological effect) plos.org |
| selectively blocked IL-6-induced STAT3 phosphorylation | Not applicable (biological effect) plos.org |
| nuclear localization of pSTAT3 | Not applicable (biological process) plos.org |
| Akt | 2071 (AKT pan) plos.org |
| STAT1 | 6772 plos.org |
| JAK2 | 3717 plos.org |
| ERK1/2 phosphorylation | Not applicable (post-translational modification) plos.org |
| Functional analysis | Not applicable (technique) plos.org |
| induced apoptosis | Not applicable (biological effect) plos.org |
| decrease tumor migration | Not applicable (biological effect) plos.org |
| murine pHGG (diffuse intrinsic pontine glioma) patient derived xenograft | Not applicable (animal model) plos.org |
| systemic toxicity | Not applicable (medical outcome) plos.org |
| dose escalation | Not applicable (experimental design) plos.org |
| STAT3 inhibitors | Not applicable (drug class) plos.org |
| STAT3 is a key signaling molecule involved in tumor progression | Not applicable (biological concept) plos.org |
| STAT3 activation | Not applicable (biological process) plos.org |
| proliferation, growth, and apoptosis | Not applicable (biological process) plos.org |
| anti-cancer compounds that inhibit STAT3 | Not applicable (drug class) plos.org |
| Stattic | 5282381 plos.org |
| first direct small molecular inhibitor | Not applicable (drug class) plos.org |
| LLL12 | 53336494 plos.org |
| S31-201 | 441956 plos.org |
| STA-21 | 11973210 plos.org |
| dual STAT3/STAT5 inhibitor SH-4-54 | Not applicable (drug class) plos.org |
| upstream inhibitors of STAT3 signaling | Not applicable (drug class) plos.org |
| JAK2 | 3717 plos.org |
| WP1066 | 10116767 plos.org |
| OPB-31121 | 44558413 plos.org |
| TR-FRET STAT3 binding assay | Not applicable (assay type) plos.org |
| direct STAT3 SH2 (Y-705) binding | Not applicable (molecular interaction) plos.org |
| MNS1 compounds | Not found in search results plos.org |
| fluorescent direct (SH2) STAT3 peptide (5-FAM–G(pY) LPQTVCONH2) | Not applicable (labeled peptide) plos.org |
| STAT3 | 6686 plos.org |
| inhibitors | Not applicable (drug class) plos.org |
| MNS1-Leu | Not found in search results plos.org |
| MNS1-MV | Not found in search results plos.org |
| S31-1757 | 1185425 plos.orgsciencedaily.com |
| STA-21 | 11973210 mdpi.complos.org |
| LLL12 | 53336494 plos.org |
| virtual screening | Not applicable (technique) plos.org |
| direct SH2 inhibitors | Not applicable (drug class) plos.org |
| TR-FRET analysis | Not applicable (technique) plos.org |
| SH2 binding | Not applicable (molecular interaction) plos.org |
| MNS1 compounds | Not found in search results plos.org |
| STA-21 | 11973210 mdpi.complos.org |
| AKT | 2071 (AKT pan) imrpress.com |
| Complex Signaling Cascades | Not applicable (biological concept) imrpress.com |
| IMR Press | Not applicable (publisher) imrpress.com |
| Akt1 | 208 imrpress.com |
| Akt2 | 209 imrpress.com |
| Akt3 | 10000 imrpress.com |
| isoforms | Not applicable (protein variant) imrpress.com |
| cellular processes | Not applicable (biological process) imrpress.com |
| substrates | Not applicable (molecule type) imrpress.com |
| isoform-specific functions | Not applicable (biological concept) imrpress.com |
| cancers | Not applicable (medical condition) imrpress.com |
| targeted therapies | Not applicable (medical treatment) imrpress.com |
| cell proliferation | Not applicable (biological process) imrpress.com |
| regulation of the cancer cell metabolism | Not applicable (biological process) imrpress.com |
| inhibition of the PI3K/Akt pathway | Not applicable (biological effect) imrpress.com |
| upregulates Erk1/2 activation | Not applicable (biological effect) imrpress.com |
| inhibition of Akt with capivasertib | Not applicable (biological effect) imrpress.com |
| Erk phosphorylation | Not applicable (post-translational modification) imrpress.com |
| NSCLC cells | Not applicable (cell type) imrpress.com |
| downregulation of PTEN | Not applicable (biological effect) imrpress.com |
| PI3K/Akt inhibitor | Not applicable (drug class) imrpress.com |
| induction of RTKs | Not applicable (biological process) imrpress.com |
| IGFR-1 | 3480 imrpress.com |
| EGFR | 1956 imrpress.com |
| HER2 | 2064 imrpress.com |
| HER3 | 2065 imrpress.com |
| acquired amplification of related genes | Not applicable (genetic alteration) imrpress.com |
| AKT3 | 10000 imrpress.com |
| MK-2206 treatment | Not applicable (medical treatment) imrpress.com |
| breast cancer | Not applicable (cancer type) imrpress.com |
| adverse event | Not applicable (medical outcome) imrpress.com |
| grade 3 | Not applicable (severity scale) imrpress.com |
| Phosphorylation of Akt1, Akt2 and Akt3 by PDK1 and PDK2 | Not applicable (biological process) imrpress.com |
| PDK1 | 5163 imrpress.com |
| PDK2 | Not found in search results imrpress.com |
| residues T308/S473, T309/S474 and T305/S472 | Not applicable (amino acid positions) imrpress.com |
| kinase activity | Not applicable (biological process) imrpress.com |
| substrate selectivity | Not applicable (biological concept) imrpress.com |
| Akt1 | 208 imrpress.com |
| T308 | Not applicable (amino acid position) imrpress.com |
| S473 | Not applicable (amino acid position) imrpress.com |
| Akt activation marker | Not applicable (biomarker) imrpress.com |
| lipid phosphatases | Not applicable (enzyme class) imrpress.com |
| PIP3 | Not applicable (lipid) imrpress.com |
| PIP2 | Not applicable (lipid) imrpress.com |
| Membrane localization of Akt1 and Akt2 | Not applicable (biological process) imrpress.com |
| kinase activation | Not applicable (biological process) imrpress.com |
| Akt2 | 209 imrpress.com |
| cytoplasm | Not applicable (cellular compartment) imrpress.com |
| mitosis | Not applicable (biological process) imrpress.com |
| nucleus | Not applicable (cellular compartment) imrpress.com |
| muscle cell differentiation | Not applicable (biological process) imrpress.com |
| human cancers | Not applicable (cancer type) imrpress.com |
| Akt1 and Akt2 | 208, 209 imrpress.com |
| cell cycle progression | Not applicable (biological process) imrpress.com |
| migration and invasion | Not applicable (biological process) imrpress.com |
| Akt1 | 208 imrpress.com |
| carcinogenesis in breast cancer | Not applicable (biological process) imrpress.com |
| inhibits cell migration and invasion | Not applicable (biological effect) imrpress.com |
| Akt2 | 209 imrpress.com |
| inhibits carcinogenesis | Not applicable (biological effect) imrpress.com |
| promotes migration and invasion | Not applicable (biological effect) imrpress.com |
| Akt | 2071 (AKT pan) imrpress.com |
| oncogenic malignancies | Not applicable (medical condition) imrpress.com |
| protein overexpression, activation and somatic aberration | Not applicable (molecular alteration) imrpress.com |
| phosphoinositide-3 kinase-Akt pathway | Not applicable (signaling pathway) imrpress.com |
| Akt is a potential target in cancer therapy | Not applicable (biological concept) imrpress.com |
| Akt is frequently activated in human cancer tissues | Not applicable (biological observation) imrpress.com |
| aberrant upstream signaling | Not applicable (biological process) imrpress.com |
| genetic mutations in AKT itself | Not applicable (genetic alteration) imrpress.com |
| aberrant activation of pathways downstream of Akt | Not applicable (biological process) imrpress.com |
| cell-cycle progression | Not applicable (biological process) imrpress.com |
| metabolism | Not applicable (biological process) imrpress.com |
| activation of transcription factors | Not applicable (biological process) imrpress.com |
| promote oncogenesis | Not applicable (biological process) imrpress.com |
| Activated Akt | Not applicable (protein state) imrpress.com |
| phosphorylates and inhibits the activity of the cell cycle inhibitors p27KIP1 and p21CIP1 | Not applicable (biological effect) imrpress.com |
| p27KIP1 | 1030 imrpress.com |
| p21CIP1 | 1026 imrpress.com |
| transcriptional and the post-translational levels | Not applicable (regulatory level) imrpress.com |
| Akt | 2071 (AKT pan) imrpress.com |
| inhibits their translocation into the nucleus | Not applicable (biological effect) imrpress.com |
| preventing them from binding to cyclin/cyclin-dependent kinase (CDK) complexes | Not applicable (biological effect) imrpress.com |
| cyclin/cyclin-dependent kinase (CDK) complexes | Not applicable (protein complex) imrpress.com |
| cell cycle progression | Not applicable (biological process) imrpress.com |
| phosphorylation of p27 at Thr157 | Not applicable (post-translational modification) imrpress.com |
| p27 | 1030 imrpress.com |
| Thr157 | Not applicable (amino acid position) imrpress.com |
| relocation of p27 to the cytoplasm | Not applicable (biological process) imrpress.com |
| ubiquitin-mediated degradation | Not applicable (biological process) imrpress.com |
| cytoplasm | Not applicable (cellular compartment) imrpress.com |
| Programmed cell death | Not applicable (biological process) ecancer.org |
| cancer cells | Not applicable (cell type) ecancer.org |
| Overcoming resistance through paraptosis-inducing compounds | Not applicable (biological concept) ecancer.org |
| ecancer | Not applicable (source) ecancer.org |
| Apoptosis | Not applicable (biological process) ecancer.org |
| type of programmed cell death (PCD) | Not applicable (biological process) ecancer.org |
| biological process | Not applicable (biological concept) ecancer.org |
| unwanted cells | Not applicable (cell type) ecancer.org |
| multicellular organisms | Not applicable (organism type) ecancer.org |
| caspases | Not applicable (enzyme class) ecancer.org |
| trigger apoptosis | Not applicable (biological process) ecancer.org |
| treatment of cancer | Not applicable (medical treatment) ecancer.org |
| inducing cell death in cancer cells | Not applicable (biological effect) ecancer.org |
| elimination | Not applicable (biological process) ecancer.org |
| paraptosis, necroptosis, and autophagy | Not applicable (types of PCD) ecancer.org |
| paraptosis | Not applicable (biological process) ecancer.org |
| most recently identified type of PCD | Not applicable (biological concept) ecancer.org |
| influx of excess calcium | Not applicable (biological process) ecancer.org |
| cell death | Not applicable (biological process) ecancer.org |
| Cancer cells | Not applicable (cell type) ecancer.org |
| resistant to drugs that induce apoptosis and other types of PCDs | Not applicable (biological outcome) ecancer.org |
| inducing paraptosis | Not applicable (biological process) ecancer.org |
| not dependent on caspases | Not applicable (biological property) ecancer.org |
| promising anti-cancer treatment | Not applicable (medical treatment) ecancer.org |
| development of compounds that can induce paraptosis in cancer cells | Not applicable (research area) ecancer.org |
| crucial | Not applicable (importance) ecancer.org |
| death in these cells | Not applicable (biological process) ecancer.org |
| carbonyl cyanide m-chlorophenyl hydrazone (CCCP) | 2723 ecancer.org |
| uncoupling reagent | Not applicable (chemical class) ecancer.org |
| inhibitor of mitochondrial calcium uptake | Not applicable (drug class) ecancer.org |
| RuRed | 5311243 ecancer.org |
| inhibitor of the mitochondrial calcium channel | Not applicable (drug class) ecancer.org |
| 2-aminoethoxydiphenyl borate (2-APB) | 2130 ecancer.org |
| inhibitor of D-inositol-1,4,5-trisphosphate receptor | Not applicable (drug class) ecancer.org |
| D-inositol-1,4,5-trisphosphate receptor | Not applicable (protein) ecancer.org |
| cell death | Not applicable (biological process) ecancer.org |
| inhibitors of the other types of PCDs | Not applicable (drug class) ecancer.org |
| autophagy, necroptosis, and apoptosis | Not applicable (types of PCD) ecancer.org |
| paraptosis | Not applicable (biological process) ecancer.org |
| major PCD pathway | Not applicable (biological concept) ecancer.org |
| syn-6 | Not found in search results ecancer.org |
| anti-6 | Not found in search results ecancer.org |
| Jurkat cells | Not applicable (cell line) ecancer.org |
| S3I | 1185425 researchgate.netbiorxiv.org |
| PubChem CID | Not applicable (database identifier) biorxiv.org |
| HMDB | Not applicable (database) biorxiv.org |
| KEGG | Not applicable (database) biorxiv.org |
| Reactome | Not applicable (database) biorxiv.org |
| WikiPathways | Not applicable (database) biorxiv.org |
| http://cts.fiehnlab.ucdavis.edu/batch | Not applicable (website) biorxiv.org |
| c-means clustering | Not applicable (technique) biorxiv.org |
| GAM | Not applicable (technique) biorxiv.org |
| dynamically changing metabolites | Not applicable (biological concept) biorxiv.org |
| pathway enrichment | Not applicable (bioinformatics analysis) biorxiv.org |
| RaMP | Not applicable (software) biorxiv.org |
This compound is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly within the domain of cancer research. ontosight.ai Its primary mechanism of action involves the disruption of the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.govpatsnap.comresearchgate.netaacrjournals.org The dimerization of STAT3, mediated by the reciprocal binding of its SH2 domain to phosphorylated tyrosine-705 (Y-705), is a critical step for its subsequent nuclear translocation, DNA binding, and the transcriptional regulation of its target genes. nih.govnih.govpatsnap.comaacrjournals.org By interacting with the Y-705 binding site within the SH2 domain, this compound effectively displaces the phosphotyrosine peptide, thereby inhibiting STAT3 dimerization both in vitro and within intact cellular environments. nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.com This disruption consequently impedes the nuclear accumulation of phosphorylated STAT3, abrogates STAT3-DNA binding, and suppresses transcriptional activation, leading to a reduction in the expression levels of genes regulated by STAT3. nih.govnih.govpatsnap.comresearchgate.netaacrjournals.orgprobechem.com
Suppression of Cancer Cell Migration and Invasion
Research indicates that this compound is capable of inhibiting the migration and invasion of human cancer cells that rely on STAT3 signaling. nih.govnih.govpatsnap.comresearchgate.netprobechem.comresearchgate.netresearchgate.net This effect aligns with its demonstrated ability to suppress the expression of genes known to promote these processes, such as matrix metalloproteinase-9 (MMP9). nih.govnih.govpatsnap.comresearchgate.net Studies have specifically shown that this compound, in contrast to its structurally similar analogue S3I-1756 (which lacks the ability to inhibit STAT3 dimerization), selectively inhibits anchorage-dependent and -independent growth, migration, and invasion in cancer cell lines characterized by constitutively active STAT3. nih.govresearchgate.netprobechem.comresearchgate.net
Induction of Programmed Cell Death (Apoptosis)
This compound has been observed to induce programmed cell death, specifically apoptosis, in cancer cells. nih.govgenscript.com.cnunimi.it This effect is mechanistically linked to its suppression of the expression of STAT3-regulated anti-apoptotic proteins, including Bcl-xL and survivin. nih.govnih.govpatsnap.comresearchgate.net The reduction in the levels of these survival-promoting proteins contributes to the induction of apoptosis in cancer cell lines dependent on STAT3 signaling. unimi.it
Selectivity of this compound Action
A notable feature of this compound is its selective targeting of the STAT3 signaling pathway.
Differential Effects on STAT3-Dependent vs. STAT3-Independent Cell Lines
This compound demonstrates selective inhibitory effects on cancer cells exhibiting hyperactivated STAT3, while showing limited activity in cell lines with low levels of activated STAT3. nih.govprobechem.comoncotarget.com This differential impact highlights its specificity for the STAT3 pathway. For instance, this compound significantly inhibited the anchorage-independent growth of cancer cells with constitutively active STAT3, such as MDA-MB-468 cells, but had minimal effect on the anchorage-independent growth of H460 cells, which have low activated STAT3 levels. nih.gov
Specificity Profile Over Other Signaling Pathways (e.g., AKT1, ERK1/2)
Treatment of human cancer cells with this compound results in the selective inhibition of STAT3 phosphorylation, with negligible effects on the phosphorylation of other key signaling molecules like AKT1 and ERK1/2 (MAPK3/1). nih.govnih.govpatsnap.comresearchgate.netresearchgate.netdovepress.com This specificity profile indicates that this compound's effects are primarily mediated through the inhibition of STAT3 and not through a broad suppression of multiple signaling cascades. nih.govresearchgate.net
Genetic Validation of this compound Specificity
Genetic studies have further corroborated the specificity of this compound for STAT3.
Rescue of Cellular Effects by Constitutively Dimerized STAT3 Mutant (STAT3-C)
The cellular effects induced by this compound can be rescued by the ectopic expression of STAT3-C, a genetically modified STAT3 mutant that forms constitutive dimers via disulfide bonds, independent of tyrosine phosphorylation. nih.govnih.govpatsnap.comresearchgate.netresearchgate.netresearchgate.netgenscript.com.cn This rescue experiment provides strong evidence that this compound exerts its effects specifically by inhibiting STAT3 dimerization. nih.govnih.govpatsnap.comresearchgate.netresearchgate.netgenscript.com.cn Expression of STAT3-C has been shown to counteract this compound's ability to downregulate the expression of STAT3 target genes such as Bcl-xL, cyclin D1, and survivin, and to induce apoptosis. nih.gov Similarly, STAT3-C effectively inhibited the effects of this compound on cell proliferation, migration, and invasion. nih.gov
Preclinical Evaluation of S3i 1757 in Disease Models
In Vitro Studies in Human Cancer Cell Lines
In vitro evaluations have demonstrated the inhibitory effects of S3I-1757 on the growth and malignant characteristics of several human cancer cell lines, particularly those exhibiting high levels of activated STAT3. ontosight.ai
Breast Cancer Cell Lines (e.g., MDA-MB-468, MDA-MB-231)
This compound has been shown to inhibit anchorage-dependent proliferation selectively in human breast cancer cell lines that harbor high levels of phosphorylated STAT3, such as MDA-MB-468 and MDA-MB-231. ontosight.ai It also inhibits anchorage-independent growth in cells with constitutively active STAT3, like MDA-MB-468. ontosight.ai Furthermore, this compound has been observed to inhibit the migration and invasion of MDA-MB-468 and MDA-MB-231 cells. ontosight.ai Studies have indicated that this compound decreases phosphotyrosine STAT3 levels in the nucleus of MDA-MB-468 breast cancer cells. ontosight.ai
Lung Cancer Cell Lines (e.g., A-549, H358)
In lung cancer cell lines with persistently activated STAT3, such as A-549 and H358, this compound has demonstrated inhibitory effects on anchorage-dependent proliferation. ontosight.ai The compound also prevented migration and inhibited invasion in A-549 cells. ontosight.ai
Multiple Myeloma Cell Lines (e.g., U266, RPMI 8226)
Research involving multiple myeloma (MM) cell lines, including U266 and RPMI8226, has explored the delivery of this compound via nanoparticles. Anti-CD38 antibody-decorated nanoparticles loaded with this compound (CD38-S3I-NP) demonstrated significantly lower inhibitory concentration at 50% (IC50) values compared to unconjugated S3I-NP in IL6-stimulated U266 and RPMI8226 cells. This suggests enhanced cytotoxicity, potentially due to increased cellular uptake by the MM cells expressing CD38.
Below is a table summarizing representative in vitro findings:
| Cell Line | Cancer Type | Key Findings (In Vitro) | Relevant Citations |
| MDA-MB-468 | Breast Cancer | Inhibits anchorage-dependent and -independent growth, migration, invasion; Decreases nuclear P-STAT3. | ontosight.ai |
| MDA-MB-231 | Breast Cancer | Inhibits anchorage-dependent growth, migration, invasion. | ontosight.ai |
| A-549 | Lung Cancer | Inhibits anchorage-dependent proliferation, migration, invasion. | ontosight.ai |
| H358 | Lung Cancer | Inhibits anchorage-dependent proliferation. | ontosight.ai |
| U266 | Multiple Myeloma | Increased cytotoxicity (lower IC50) when delivered via CD38-S3I-NP in IL6-stimulated cells. | |
| RPMI 8226 | Multiple Myeloma | Increased cytotoxicity (lower IC50) when delivered via CD38-S3I-NP in IL6-stimulated cells. | |
| B16-F10 | Melanoma | Dose-dependent inhibition of cell growth and VEGF production when delivered via micelles. |
Melanoma Cell Lines
In melanoma cell lines such as B16-F10, this compound delivered using polymeric micelles has shown a dose-dependent inhibition of cell growth. This formulation also led to a dose-dependent inhibition of vascular endothelial growth factor (VEGF) production in these cells.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using xenograft models have investigated the efficacy of this compound, often utilizing delivery systems to improve its pharmacological properties.
Melanoma Xenograft Models (e.g., B16-F10)
In a B16-F10 melanoma mouse model, this compound delivered via polymeric micelles demonstrated inhibition of tumor growth. This micellar formulation also enhanced the survival of tumor-bearing mice compared to free this compound.
In addition to melanoma, this compound loaded into anti-CD38 decorated nanoparticles (CD38-S3I-NP) has been evaluated in a multiple myeloma xenograft mouse model. In this model, CD38-S3I-NP significantly reduced tumor size compared to unconjugated nanoparticles. The efficacy of CD38-S3I-NP in suppressing STAT3 phosphorylation in the xenografts was confirmed through analysis.
Below is a table summarizing representative in vivo findings:
| Xenograft Model | Cancer Type | Key Findings (In Vivo) | Relevant Citations |
| B16-F10 (mouse model) | Melanoma | Inhibited tumor growth and enhanced survival when delivered via polymeric micelles. | |
| Xenograft mouse model | Multiple Myeloma | Significant reduction in tumor size and suppressed STAT3 phosphorylation when delivered via CD38-S3I-NP. |
Multiple Myeloma Xenograft Models
Studies utilizing multiple myeloma (MM) xenograft models have investigated the efficacy of this compound, particularly when delivered via nanoparticle formulations. Research has shown that nanoparticles loaded with this compound (S3I-NP), and especially those decorated with anti-CD38 antibodies (CD38-S3I-NP), demonstrate significant activity in MM xenograft models nih.govnih.gov.
In a xenograft mouse model, CD38-S3I-NP significantly reduced tumor size by 4-fold compared to S3I-NP on day 12 after drug administration (p = 0.006). The enhanced efficacy of CD38-S3I-NP was attributed, in part, to increased cellular uptake by MM cell lines due to the anti-CD38 decoration (p < 0.001) nih.gov. This suggests that targeted delivery of this compound can improve its therapeutic effects in multiple myeloma nih.gov.
Impact on Tumor Growth Suppression and Enhanced Survival
Preclinical studies across various cancer models have demonstrated the capacity of this compound to suppress tumor growth and enhance the survival of tumor-bearing mice. In a B16-F10 melanoma mouse model, this compound delivered via polymeric micelles inhibited tumor growth and enhanced the survival of tumor-bearing mice more effectively than free this compound.
Furthermore, this compound has been shown to suppress tumor growth and metastasis and significantly prolong the survival of tumor-bearing mice in a pancreatic cancer model. In the context of multiple myeloma, the improved tumor suppression observed with CD38-S3I-NP in xenograft models highlights its potential impact on disease progression. The mechanism involves the inhibition of STAT3 phosphorylation in the xenografts, as confirmed by immunocytochemistry and Western blot analysis.
These findings indicate that this compound, particularly when delivered effectively, can exert significant anti-tumor effects, leading to reduced tumor burden and improved survival outcomes in preclinical settings.
Assessment of Immunomodulatory Effects in Preclinical Settings
Beyond its direct effects on cancer cells, this compound has also been assessed for its immunomodulatory properties in preclinical settings. STAT3 plays a crucial role in regulating immune responses, and its aberrant activation in the tumor microenvironment can lead to immunosuppression. Targeting STAT3 with inhibitors like this compound can therefore influence the function of immune cells.
Influence on Dendritic Cell Function (e.g., IL-12 Production)
Dendritic cells (DCs) are critical antigen-presenting cells that play a vital role in initiating anti-tumor immune responses. Their function can be impaired in the tumor microenvironment, partly due to factors influenced by STAT3 activation.
Preclinical studies have shown that this compound can positively influence dendritic cell function. Specifically, micelles containing this compound were able to significantly improve the function of B16-F10 tumor-exposed immunosuppressed DCs, leading to enhanced production of IL-12. IL-12 is a key cytokine produced by DCs that is essential for the induction of cell-mediated immune responses and is required for anti-tumor immunity by T cells. This suggests that this compound may help to reverse tumor-induced immunosuppression and promote a more effective anti-tumor immune response by enhancing DC function and IL-12 production. Furthermore, encapsulation of this compound in polymeric micelles was found to significantly reduce its cytotoxicity in normal bone marrow-derived dendritic cells.
Advanced Delivery Systems and Formulations for S3i 1757
Rationale for Developing Enhanced Delivery Approaches
The clinical utility of STAT3 inhibitors like S3I-1757 has been limited, partly due to certain pharmacological properties, such as their small size and hydrophobicity. These characteristics can lead to relatively low therapeutic efficacy and potential off-target toxicity. nih.govmdpi.com To overcome these challenges, researchers have explored the development of novel delivery systems. nih.govmdpi.comualberta.ca Nanoscale delivery systems and co-delivery strategies are being investigated to enhance the bioavailability, permeability, and retention of these inhibitors in tumor tissues. nih.gov
Overcoming Pharmacological Challenges of Small Molecule Delivery
Small molecule STAT3 inhibitors, including this compound, face limitations related to their pharmacological properties. Their small size and hydrophobic nature can result in inefficient delivery to target sites and increased interactions with non-target tissues, contributing to toxicity and suboptimal therapeutic outcomes. nih.govmdpi.com Developing advanced delivery systems aims to improve the solubility, stability, and targeted delivery of this compound, thereby enhancing its efficacy and reducing systemic toxicity. ualberta.caresearchgate.net
Polymeric Micellar Formulations of this compound
Polymeric micelles have emerged as promising nanocarriers for the delivery of hydrophobic drugs like this compound. These self-assembling structures can encapsulate hydrophobic compounds within their core, improving their water solubility and enabling their delivery in aqueous environments. researchgate.net
Encapsulation in PEO-b-PCL and PEO-b-PBCL Micelles
Researchers have successfully encapsulated this compound in polymeric micelles formed from diblock copolymers, specifically methoxy (B1213986) poly(ethylene oxide)-b-poly(ε-caprolactone) (PEO-b-PCL) and methoxy poly(ethylene oxide)-b-poly(α-benzyl carboxylate-ε-caprolactone) (PEO-b-PBCL). ualberta.caresearchgate.netresearchgate.netpatsnap.comnih.gov The encapsulation is typically achieved using methods such as co-solvent evaporation. researchgate.netresearchgate.netpatsnap.comnih.gov
Evaluation of Encapsulation Efficiency and Controlled Release Profiles
Polymeric micelles of this compound have demonstrated high encapsulation efficiency, reported to be greater than 88%. researchgate.netpatsnap.comnih.govresearchgate.net These formulations also exhibit a slow release profile under physiological conditions, with less than 32% of the encapsulated drug released within 24 hours. researchgate.netpatsnap.comnih.govresearchgate.net This controlled release characteristic is beneficial for maintaining therapeutic levels over time and reducing exposure of healthy tissues to high drug concentrations.
The following table summarizes representative data on encapsulation efficiency and release profile for this compound in polymeric micelles:
| Formulation | Encapsulation Efficiency (%) | Release in 24h (Physiological Conditions) (%) |
| PEO-b-PCL Micelles | >88 | <32 |
| PEO-b-PBCL Micelles | >88 | <32 |
Enhanced Tumor-Targeted Delivery via Micellar Systems
Polymeric micelles, with their desirable average diameter typically ranging from 33 to 54 nm, are suitable for tumor targeting through the enhanced permeability and retention (EPR) effect. researchgate.netpatsnap.comnih.govresearchgate.net This passive targeting mechanism allows nanoparticles of a certain size range to accumulate preferentially in tumor tissues due to their leaky vasculature and impaired lymphatic drainage. nih.govmdpi.com Studies have evidenced the delivery of functional this compound by polymeric micelles to cancer cells, leading to dose-dependent inhibition of cell growth and vascular endothelial growth factor (VEGF) production. researchgate.netnih.govresearchgate.net Furthermore, encapsulation of this compound in polymeric micelles has been shown to significantly reduce its cytotoxicity in normal cells while improving the function of tumor-exposed immunosuppressed cells. researchgate.netnih.govresearchgate.net In in vivo melanoma models, this compound micelles inhibited tumor growth and enhanced the survival of tumor-bearing mice more effectively than free this compound. researchgate.netpatsnap.comnih.govresearchgate.net
Nanoparticle Formulations and Targeted Delivery Strategies
Beyond simple micellar encapsulation, nanoparticle formulations of this compound have been developed to further enhance targeted delivery and therapeutic efficacy. Nanoparticles offer advantages such as improved bioavailability, reduced toxicity, and enhanced solubility compared to conventional formulations. nih.govnih.gov
One approach involves the use of nanoparticles based on the PEO-b-PBCL backbone to package this compound. nih.gov To improve targeting to specific cancer cells, these nanoparticles can be decorated with targeting moieties, such as monoclonal antibodies. nih.govmdpi.commdpi.commdpi.commdpi.comresearchgate.net For instance, nanoparticles loaded with this compound (S3I-NP) have been conjugated with anti-CD38 antibodies (CD38-S3I-NP) to target CD38-expressing multiple myeloma (MM) cells. nih.govmdpi.compatsnap.commdpi.commdpi.comualberta.ca
Studies have shown that decorating S3I-NP with anti-CD38 significantly increased cellular uptake by MM cell lines. nih.govmdpi.compatsnap.commdpi.comualberta.ca While the drug release profile at 24 hours was comparable between targeted and non-targeted nanoparticles, the enhanced cellular uptake of CD38-S3I-NP resulted in a significantly lower inhibitory concentration (IC50) in IL6-stimulated MM cells. nih.govmdpi.compatsnap.commdpi.comualberta.ca In a xenograft mouse model, CD38-S3I-NP significantly reduced tumor size and suppressed STAT3 phosphorylation more effectively than non-targeted S3I-NP. nih.govmdpi.commdpi.comualberta.ca This highlights the potential of antibody-conjugated nanoparticle formulations for improving the therapeutic effects of this compound against cancers that express target antigens. nih.govmdpi.commdpi.comualberta.ca
Targeting strategies for nanoparticles can also include passive accumulation in tumors via the EPR effect and active targeting mediated by ligands on the nanoparticle surface that bind to receptors overexpressed on cancer cells or in the tumor microenvironment. mdpi.commdpi.com
Development of S3I-NP (this compound-Loaded Nanoparticles)
To address the limitations of free this compound, a nanoparticulate formulation, referred to as S3I-NP, has been developed ualberta.canih.govnih.gov. These nanoparticles are designed to encapsulate this compound, aiming for improved delivery and in vivo efficacy ualberta.canih.gov. One approach involved synthesizing nanoparticles based on a poly(ethylene oxide)-block-poly(α-benzyl carboxylate-ε-caprolactone) (PEO-b-PBCL) backbone nih.govresearchgate.netmdpi.com. This polymeric micellar formulation of this compound demonstrated high encapsulation efficiency, reported to be greater than 88% nih.govpatsnap.com. The S3I-NP formulations also exhibited a slow release profile under physiological conditions, with less than 32% release observed over 24 hours nih.govpatsnap.com. The average diameter of these polymeric micelles ranged from 33 to 54 nm, a size considered desirable for tumor targeting nih.govpatsnap.com.
Antibody-Conjugated Nanoparticles for Cell-Specific Targeting (e.g., Anti-CD38-S3I-NP for Multiple Myeloma)
To further enhance the targeting ability of this compound nanoparticles, particularly for cancers like multiple myeloma where specific surface markers are overexpressed, antibody conjugation has been employed ualberta.canih.govresearchgate.net. A notable example is the conjugation of monoclonal anti-CD38 antibodies to this compound-loaded nanoparticles, resulting in a targeted formulation denoted as CD38-S3I-NP ualberta.canih.govnih.govresearchgate.net. CD38 is a cell-surface marker highly expressed on multiple myeloma cells, making it a suitable target for directing nanoparticles nih.govresearchgate.net.
The process for generating CD38-S3I-NP involved conjugating anti-CD38 antibodies to the PEO-b-PBCL polymer backbone researchgate.netmdpi.com. This was achieved by first thiolated the anti-CD38 antibody and then combining it with maleimide-functionalized PEO-b-PBCL researchgate.netmdpi.com. The resulting anti-CD38-conjugated polymers were then mixed with S3I-NP to form the CD38-S3I-NP nanosystem researchgate.netmdpi.com.
Increased Cellular Uptake and Enhanced Inhibitory Potency with Targeted Nanoparticles
The conjugation of anti-CD38 antibodies to this compound nanoparticles significantly increased their cellular uptake by multiple myeloma cell lines ualberta.canih.govnih.govresearchgate.netmdpi.com. Studies using Cy5.5 labeling of the nanoparticles demonstrated significantly higher uptake of CD38-conjugated nanoparticles compared to plain nanoparticles in two different MM cell lines (U266 and RPMI8226) nih.govnih.govresearchgate.netmdpi.com. This enhanced cellular uptake is attributed to the specific recognition of the CD38 marker on the surface of MM cells by the conjugated antibody, facilitating receptor-mediated endocytosis researchgate.netpulsus.com.
Consistent with the increased cellular uptake, CD38-S3I-NP showed enhanced inhibitory potency against multiple myeloma cells ualberta.canih.govnih.gov. Specifically, CD38-S3I-NP resulted in a significantly lower inhibitory concentration at 50% (IC50) value in IL6-stimulated MM cell lines compared to the non-targeted S3I-NP ualberta.canih.govnih.govresearchgate.netmdpi.com.
| Nanoparticle Formulation | Cellular Uptake (Relative to S3I-NP) | IC50 (Relative to S3I-NP) |
|---|---|---|
| S3I-NP | 1x | 1x |
| CD38-S3I-NP | Significantly Higher ualberta.canih.govnih.govresearchgate.netmdpi.com | Significantly Lower ualberta.canih.govnih.govresearchgate.netmdpi.com |
Improved In Vivo Efficacy of Targeted Nanoparticles in Xenograft Models
The improved cellular uptake and inhibitory potency observed in vitro translated to enhanced therapeutic efficacy in vivo ualberta.canih.govnih.govresearchgate.net. In xenograft mouse models of multiple myeloma, treatment with CD38-S3I-NP significantly suppressed tumor growth more effectively compared to treatment with non-targeted S3I-NP ualberta.canih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.net. One study reported that CD38-S3I-NP significantly reduced tumor size by 4-fold compared to S3I-NP on day 12 after drug administration nih.govnih.govresearchgate.netmdpi.compatsnap.commdpi.com.
The efficacy of CD38-S3I-NP in suppressing STAT3 phosphorylation in the xenografts was confirmed through techniques such as immunocytochemistry and Western blot analysis nih.govnih.govresearchgate.netmdpi.compatsnap.com. These findings suggest that the targeted delivery of this compound via anti-CD38 conjugated nanoparticles leads to improved anti-tumor effects in vivo, highlighting the potential of this approach for treating multiple myeloma ualberta.canih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.net.
| Treatment Group | Tumor Size on Day 12 (Relative to S3I-NP) |
|---|---|
| S3I-NP | 1x |
| CD38-S3I-NP | ~0.25x (4-fold reduction) nih.govnih.govresearchgate.netmdpi.compatsnap.commdpi.com |
Compound Information
This compound is a small molecule inhibitor targeting the dimerization of Signal Transducer and Activator of Transcription 3 (STAT3) ontosight.aiprobechem.com. STAT3 is recognized as a key oncoprotein involved in various cellular processes critical for cancer progression, including cell growth, survival, and the development of drug resistance, particularly in malignancies such as multiple myeloma (MM) ualberta.canih.govtvarditherapeutics.com. Despite its potential as a therapeutic agent, the inherent hydrophobicity and potential for off-target effects of this compound necessitate the development of advanced delivery strategies to enhance its pharmacological profile and therapeutic efficacy ualberta.canih.govnih.gov.
Development of S3I-NP (this compound-Loaded Nanoparticles)
To overcome the limitations associated with the free form of this compound, a nanoparticulate formulation, designated as S3I-NP, has been developed ualberta.canih.govnih.gov. These nanoparticles serve as carriers to encapsulate this compound, aiming to improve its delivery to target sites and enhance its efficacy in vivo ualberta.canih.gov. A specific method for generating S3I-NP involves the use of polymeric micelles based on a poly(ethylene oxide)-block-poly(α-benzyl carboxylate-ε-caprolactone) (PEO-b-PBCL) backbone nih.govresearchgate.netmdpi.com.
Research into these polymeric micellar formulations of this compound has demonstrated high encapsulation efficiency, reported to be exceeding 88% nih.govpatsnap.com. Furthermore, these S3I-NP formulations exhibit a sustained release profile under physiological conditions, with a release rate below 32% over a 24-hour period nih.govpatsnap.com. The size of these polymeric micelles, ranging from 33 to 54 nm in average diameter, is considered favorable for passive tumor targeting through the enhanced permeability and retention (EPR) effect nih.govpatsnap.com.
Antibody-Conjugated Nanoparticles for Cell-Specific Targeting (e.g., Anti-CD38-S3I-NP for Multiple Myeloma)
To achieve more precise delivery of this compound to specific cancer cells, particularly those overexpressing certain surface markers like multiple myeloma cells, antibody conjugation to the nanoparticles has been investigated ualberta.canih.govresearchgate.net. A prominent example of this targeted approach is the development of CD38-S3I-NP, which involves conjugating monoclonal antibodies against CD38 to the surface of this compound-loaded nanoparticles ualberta.canih.govnih.govresearchgate.net. CD38 is a highly expressed cell-surface protein on multiple myeloma cells, making it a suitable target for directed therapy nih.govresearchgate.net.
The synthesis of CD38-S3I-NP involves a process where anti-CD38 antibodies are conjugated to the PEO-b-PBCL polymer researchgate.netmdpi.com. This is typically achieved by thiolated the antibody and subsequently coupling it with maleimide-functionalized PEO-b-PBCL researchgate.netmdpi.com. The resulting anti-CD38-conjugated polymers are then combined with S3I-NP to form the targeted CD38-S3I-NP nanosystem researchgate.netmdpi.com.
Increased Cellular Uptake and Enhanced Inhibitory Potency with Targeted Nanoparticles
The strategic conjugation of anti-CD38 antibodies to this compound nanoparticles has been shown to significantly enhance their uptake by multiple myeloma cell lines ualberta.canih.govnih.govresearchgate.netmdpi.com. Studies utilizing Cy5.5 labeling demonstrated a markedly higher cellular uptake of CD38-conjugated nanoparticles compared to non-targeted nanoparticles in MM cell lines such as U266 and RPMI8226 nih.govnih.govresearchgate.netmdpi.com. This increased internalization is attributed to the specific binding of the anti-CD38 antibody to the CD38 receptors on the surface of MM cells, facilitating receptor-mediated endocytosis researchgate.netpulsus.com.
The enhanced cellular uptake of CD38-S3I-NP correlates with an increase in the inhibitory potency of this compound against multiple myeloma cells ualberta.canih.govnih.gov. Research has shown that CD38-S3I-NP results in a significantly lower inhibitory concentration at 50% (IC50) value in IL6-stimulated MM cell lines when compared to the non-targeted S3I-NP ualberta.canih.govnih.govresearchgate.netmdpi.com.
| Nanoparticle Formulation | Cellular Uptake (Relative to S3I-NP) | IC50 (Relative to S3I-NP) |
|---|---|---|
| S3I-NP | Baseline | Baseline |
| CD38-S3I-NP | Significantly Increased ualberta.canih.govnih.govresearchgate.netmdpi.com | Significantly Decreased ualberta.canih.govnih.govresearchgate.netmdpi.com |
Improved In Vivo Efficacy of Targeted Nanoparticles in Xenograft Models
The enhanced cellular uptake and increased inhibitory potency observed with CD38-S3I-NP in vitro have translated into improved therapeutic efficacy in preclinical in vivo models ualberta.canih.govnih.govresearchgate.net. Studies conducted in xenograft mouse models of multiple myeloma have demonstrated that treatment with CD38-S3I-NP leads to significantly more effective suppression of tumor growth compared to treatment with the non-targeted S3I-NP ualberta.canih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.net. Notably, one study reported a significant 4-fold reduction in tumor size in mice treated with CD38-S3I-NP compared to those treated with S3I-NP by day 12 after drug administration nih.govnih.govresearchgate.netmdpi.compatsnap.commdpi.com.
Further investigations using techniques such as immunocytochemistry and Western blot analysis have confirmed the ability of CD38-S3I-NP to effectively suppress STAT3 phosphorylation within the xenograft tumors nih.govnih.govresearchgate.netmdpi.compatsnap.com. These findings collectively indicate that the targeted delivery of this compound via anti-CD38 conjugated nanoparticles represents a promising strategy for enhancing anti-tumor effects in vivo, particularly in the context of multiple myeloma ualberta.canih.govnih.govresearchgate.netmdpi.commdpi.comresearchgate.net.
| Treatment Group | Tumor Size on Day 12 (Relative to S3I-NP) |
|---|---|
| S3I-NP | 1x |
| CD38-S3I-NP | ~0.25x (Significant Reduction) nih.govnih.govresearchgate.netmdpi.compatsnap.commdpi.com |
Compound Information
Future Research Directions and Therapeutic Potential of S3i 1757
Further Elucidation of Potential Bimodal Mechanisms of Action for STAT3 Inhibition
Initial research suggests that S3I-1757 functions as a STAT3-STAT3 dimerization inhibitor by interacting with the phospho-Y-705-binding site in the SH2 domain. nih.govprobechem.com This interaction is thought to displace the phosphotyrosine peptide, which is crucial for STAT3 dimerization, nuclear translocation, and subsequent DNA binding and transcriptional regulation of target genes. nih.gov
Investigation of Combination Therapeutic Strategies with Existing Anti-Cancer Agents
Given the central role of STAT3 in promoting cancer cell survival, proliferation, and drug resistance, exploring combination therapies involving this compound and existing anti-cancer agents is a critical area of future research. Combination therapy, which involves using two or more therapeutic agents, is a cornerstone of cancer treatment, aiming to enhance efficacy, reduce drug resistance, and provide synergistic or additive anti-cancer benefits. oncotarget.com
Preclinical studies have indicated that STAT3 inhibitors may be good candidates for combination therapy with other anti-cancer agents. researchgate.net For instance, in a xenograft mouse model of multiple myeloma, nanoparticles loaded with this compound decorated with anti-CD38 antibodies showed significant improvement in tumor suppression. researchgate.net This suggests that combining this compound with targeted delivery systems or other therapeutic modalities could enhance its anti-tumor effects. Future research should investigate specific combinations of this compound with conventional chemotherapies, targeted therapies, or immunotherapies in various cancer models to identify synergistic interactions and optimize treatment regimens.
Exploration of this compound's Utility in Other STAT3-Associated Pathologies (e.g., Chronic Inflammation, Autoimmune Diseases)
Beyond cancer, dysregulated STAT3 activation has been implicated in the pathogenesis of a range of other diseases, including chronic inflammatory conditions and autoimmune disorders. nih.govresearchgate.netnih.gov STAT3 is activated by various cytokines central to inflammation, such as IL-6, IL-10, IL-17, and TNF-α. nih.gov Persistent STAT3 activation has been linked to conditions like asthma and inflammatory bowel disease (IBD). nih.gov Furthermore, gain-of-function variants in STAT3 have been associated with infantile-onset multisystem autoimmune disease, characterized by multiorgan autoimmunity, lymphoproliferative disease, and recurrent infections. frontiersin.orgorpha.net
Given this compound's ability to inhibit STAT3 activity, there is potential to explore its therapeutic utility in these non-oncological STAT3-associated pathologies. Research could focus on evaluating the efficacy of this compound in preclinical models of chronic inflammation and autoimmune diseases where STAT3 plays a significant role. These investigations could shed light on whether targeting STAT3 with this compound can modulate the aberrant immune responses and inflammatory processes characteristic of these conditions.
Development of Novel this compound Analogs with Enhanced Potency, Specificity, and Pharmacokinetic Profiles
While this compound has demonstrated promising inhibitory activity against STAT3, the development of novel analogs with improved pharmacological properties is a crucial area for future research. Analogs with enhanced potency could achieve therapeutic effects at lower concentrations, potentially reducing off-target effects. Increased specificity for STAT3 over other related proteins would further minimize potential side effects. Furthermore, optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion, is essential for improving the in vivo efficacy and therapeutic index of this compound or its derivatives.
Methodological Advancements for Comprehensive STAT3 Inhibitor Screening and Validation
The identification and validation of effective STAT3 inhibitors rely heavily on robust screening methodologies. While various in vitro assays exist to evaluate STAT3 inhibition, including fluorescence polarization (FP) assays for SH2 domain binding and ELISA for DNA binding, there is a continuous need for methodological advancements. nih.govresearchgate.net
Future research should focus on developing more sophisticated and high-throughput screening platforms that can accurately identify compounds targeting different aspects of the STAT3 signaling pathway, including dimerization, DNA binding, and interactions with upstream kinases. Furthermore, developing better in vitro and in vivo models that accurately reflect the complex tumor microenvironment and the role of STAT3 within it is crucial for validating the efficacy and specificity of potential inhibitors like this compound and its analogs. Advancements in imaging techniques and molecular assays could also provide more detailed insights into the cellular and molecular effects of this compound, aiding in the comprehensive validation of its inhibitory mechanisms and therapeutic potential.
Q & A
Q. What experimental methodologies are most reliable for confirming S3I-1757's inhibition of STAT3 dimerization?
To validate STAT3 dimerization inhibition, use fluorescence polarization (FP) assays with fluorescein-labeled phosphotyrosine peptides (e.g., GpYLPQTV) to measure displacement by this compound . Coimmunoprecipitation (Co-IP) of HA- and FLAG-tagged STAT3 constructs in treated cells can confirm reduced dimer formation . Western blotting for phosphorylated Tyr-705 STAT3 (pY705-STAT3) and nuclear/cytoplasmic fractionation will corroborate disrupted nuclear translocation .
Q. Which STAT3-dependent cancer hallmarks are suppressed by this compound in preclinical models?
this compound inhibits anchorage-dependent/independent growth, migration, and invasion in STAT3-dependent cancer cell lines (e.g., breast, lung). Key metrics include colony formation assays, Transwell migration/invasion assays, and downregulation of STAT3 target genes (Bcl-xL, survivin, cyclin D1, MMP-9) via qRT-PCR or Western blot . In vivo, tumor xenograft models (e.g., U266-luc myeloma cells in SCID mice) with bioluminescence imaging quantify therapeutic efficacy .
Q. How does this compound's selectivity for STAT3 compare to related signaling pathways?
Dose-response experiments in cancer cells should assess off-target effects using phospho-specific antibodies for ERK1/2, AKT, and JAK2. This compound shows selectivity by suppressing pY705-STAT3 without inhibiting ERK/AKT phosphorylation . Structural analogs like S3I-1756 (inactive control) help distinguish STAT3-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's IC50 values across different assays?
Variations in IC50 (e.g., 7.39 ± 0.95 μM in FP assays vs. lower values in cellular assays) arise from assay conditions (e.g., peptide concentration in FP) or cell permeability differences. Normalize data using STAT3-C (constitutively active mutant) rescue experiments to isolate direct STAT3 inhibition from secondary effects . Cross-validate with electrophoretic mobility shift assays (EMSAs) for STAT3-DNA binding .
Q. What strategies optimize this compound's delivery in vivo to overcome pharmacokinetic limitations?
Nanoparticle-based delivery systems (e.g., CD38-targeted nanoparticles) enhance bioavailability and tumor specificity. Use dynamic light scattering (DLS) for particle size characterization and HPLC-MS for drug-loading efficiency. In vivo efficacy is measured via tumor bioluminescence reduction and immunohistochemistry for pY705-STAT3 in treated xenografts .
Q. How should researchers design experiments to assess this compound's synergy with other STAT3-targeting therapies?
Combine this compound with STAT3-DNA binding inhibitors (e.g., A26) or JAK2 inhibitors in a factorial design. Use Chou-Talalay synergy analysis (Combination Index) and monitor apoptosis (Annexin V/PI staining) and gene expression (RNA-seq) to identify additive/synergistic effects . Include STAT3-C overexpression controls to confirm mechanism-specific synergy .
Methodological Guidance
Q. What statistical approaches are critical for analyzing this compound's dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals. For multi-experiment data, apply two-way ANOVA with Tukey’s post hoc test. Survival analyses (e.g., Kaplan-Meier curves with Mantel-Cox test) are essential for in vivo studies .
Q. How can researchers validate this compound's impact on STAT3 transcriptional activity?
Chromatin immunoprecipitation (ChIP) for STAT3 binding to promoters of target genes (e.g., Bcl-xL) confirms direct transcriptional inhibition. Pair with luciferase reporter assays using STAT3-responsive elements (e.g., M67/SIE) to quantify transcriptional activity changes .
Data Interpretation Challenges
Q. Why might this compound fail to suppress STAT3 target genes in certain cell lines?
Evaluate STAT3 dependency via siRNA knockdown or CRISPR-Cas9 KO. Heterogeneity in STAT3 isoform expression (e.g., STAT3β dominance) or compensatory pathways (NF-κB, HIF-1α) may confer resistance. RNA-seq or phosphoproteomics can identify bypass mechanisms .
Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?
Optimize dosing regimens using pharmacokinetic studies (Cmax, AUC) and assess tumor microenvironment factors (hypoxia, stromal interactions) via single-cell RNA sequencing. Use patient-derived xenografts (PDXs) for clinically relevant validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
